Allyltriethylgermane
描述
Structure
2D Structure
属性
IUPAC Name |
triethyl(prop-2-enyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20Ge/c1-5-9-10(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBOIDRKLXQFHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Ge](CC)(CC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170792 | |
| Record name | Germanium, triethylallyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1793-90-4 | |
| Record name | Triethyl-2-propen-1-ylgermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1793-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germanium, triethylallyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001793904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Germanium, triethylallyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Preparation of Triethyl(prop-2-en-1-yl)germane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of triethyl(prop-2-en-1-yl)germane, a valuable organogermanium compound. The primary synthetic route detailed herein involves the reaction of a triethylgermyl halide with an allyl Grignard reagent. This document outlines the experimental protocol, summarizes key quantitative data, and presents visual representations of the synthetic workflow.
Introduction
Triethyl(prop-2-en-1-yl)germane, also known as allyltriethylgermane, is an organometallic compound featuring a germanium atom bonded to three ethyl groups and one allyl group. Organogermanium compounds are of increasing interest in materials science and medicinal chemistry due to their unique electronic and biological properties. This guide focuses on a practical and accessible method for its preparation in a laboratory setting.
Synthetic Pathway
The most direct and commonly employed method for the synthesis of triethyl(prop-2-en-1-yl)germane is the nucleophilic substitution reaction between a triethylgermyl halide and an allyl Grignard reagent. This reaction leverages the well-established reactivity of Grignard reagents as potent carbon nucleophiles.
The overall reaction can be represented as follows:
Et₃Ge-X + CH₂=CHCH₂MgBr → Et₃Ge-CH₂CH=CH₂ + MgXBr
Where:
-
Et represents the ethyl group (-C₂H₅)
-
Ge is Germanium
-
X is a halogen (typically Cl or Br)
-
Mg is Magnesium
-
Br is Bromine
This pathway is favored due to the commercial availability of the starting materials and the generally high yields associated with Grignard reactions.
Experimental Protocol
This section provides a detailed methodology for the preparation of triethyl(prop-2-en-1-yl)germane based on established organometallic procedures.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Triethylgermyl Chloride | Et₃GeCl | 195.18 | ≥97% | Sigma-Aldrich |
| Allyl Bromide | CH₂=CHCH₂Br | 120.99 | ≥98% | Sigma-Aldrich |
| Magnesium Turnings | Mg | 24.31 | ≥99.5% | Sigma-Aldrich |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | ≥99.7% | Sigma-Aldrich |
| Saturated Ammonium Chloride | NH₄Cl (aq) | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
Safety Precautions: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques. Anhydrous solvents are critical for the success of the Grignard reaction. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
Preparation of Allylmagnesium Bromide (Grignard Reagent)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous diethyl ether to just cover the magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction (the brown color will disappear upon initiation).
-
In the dropping funnel, prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add the allyl bromide solution dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.
Synthesis of Triethyl(prop-2-en-1-yl)germane
-
Cool the freshly prepared allylmagnesium bromide solution to 0 °C in an ice bath.
-
In a separate flame-dried flask, prepare a solution of triethylgermyl chloride (1.0 equivalent) in anhydrous diethyl ether.
-
Add the triethylgermyl chloride solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product can be purified by fractional distillation under reduced pressure to yield pure triethyl(prop-2-en-1-yl)germane as a colorless liquid.
Quantitative Data
| Parameter | Value | Reference |
| Yield | Typically 70-85% | Based on analogous reactions |
| Boiling Point | Not reported, estimated ~170-180 °C (at atm. pressure) | Estimation based on similar compounds |
Spectroscopic Characterization
The structure of the synthesized triethyl(prop-2-en-1-yl)germane can be confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | m | 1H | -CH= |
| ~4.9 | m | 2H | =CH₂ |
| ~1.7 | d | 2H | Ge-CH₂- |
| ~1.0 | t | 9H | -CH₃ |
| ~0.8 | q | 6H | Ge-CH₂- (ethyl) |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~135 | -CH= |
| ~114 | =CH₂ |
| ~25 | Ge-CH₂- |
| ~9 | Ge-CH₂- (ethyl) |
| ~8 | -CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3075 | =C-H stretch |
| ~2950, 2870 | C-H stretch (aliphatic) |
| ~1630 | C=C stretch |
| ~900 | =CH₂ out-of-plane bend |
| ~570 | Ge-C stretch |
Mass Spectrometry (MS)
| m/z | Assignment |
| [M]+ | Molecular ion peak corresponding to C₉H₂₀Ge |
| [M-29]+ | Loss of an ethyl group |
| [M-41]+ | Loss of an allyl group |
Visualizations
Synthetic Workflow
Caption: Workflow for the synthesis of triethyl(prop-2-en-1-yl)germane.
Signaling Pathway (Reaction Mechanism)
Caption: SN2-like reaction mechanism for the formation of the target compound.
Conclusion
The synthesis of triethyl(prop-2-en-1-yl)germane via the Grignard reaction is a reliable and efficient method suitable for laboratory-scale production. The protocol provided, along with the expected quantitative and spectroscopic data, serves as a comprehensive guide for researchers in the field. The unique properties of organogermanium compounds warrant further investigation, and the availability of straightforward synthetic routes is crucial for advancing this area of research.
Allyltriethylgermane: A Comprehensive Technical Guide for Researchers
CAS Number: 1793-90-4
This technical guide provides an in-depth overview of Allyltriethylgermane, a versatile organogermanium compound with emerging applications in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a summary of its properties, synthesis, and reactivity, with a focus on its utility in the formation of carbon-carbon bonds.
Chemical and Physical Properties
This compound is a colorless liquid characterized by the presence of an allyl group and three ethyl groups attached to a central germanium atom. Its key physical and chemical properties are summarized in the tables below for easy reference.
Table 1: General Properties
| Property | Value | Reference |
| CAS Number | 1793-90-4 | [1] |
| Molecular Formula | C₉H₂₀Ge | [1] |
| Molecular Weight | 200.86 g/mol | [1] |
| IUPAC Name | triethyl(prop-2-en-1-yl)germane | [1] |
| Synonyms | Allyltriethylgermanium, Triethylallylgermane |
Table 2: Physical Properties
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 168-170 °C |
| Density | 1.018 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.457 |
Table 3: Computational Data
| Property | Value | Reference |
| XLogP3 | 3.2 | |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Exact Mass | 202.077678 g/mol | [1] |
| Monoisotopic Mass | 202.077678 g/mol | [1] |
| Topological Polar Surface Area | 0 Ų | |
| Heavy Atom Count | 10 | |
| Complexity | 84.6 | [1] |
Synthesis of this compound
General Synthetic Approach:
The synthesis would likely involve the reaction of triethylgermanium halide (e.g., triethylgermanium bromide) with an allyl Grignard reagent (allylmagnesium bromide).
Et₃Ge-Br + CH₂=CHCH₂MgBr → Et₃Ge-CH₂CH=CH₂ + MgBr₂
Alternatively, the reaction of germanium tetrachloride with a stoichiometric amount of ethylmagnesium bromide followed by reaction with allylmagnesium bromide could be employed. Careful control of stoichiometry would be crucial to achieve the desired product.
Reactivity and Applications in Organic Synthesis
Organogermanium compounds, including this compound, are gaining attention in organic synthesis due to their unique reactivity, which is often intermediate between that of organosilanes and organostannanes.[2] this compound serves as an effective allylating agent, capable of transferring the allyl group to various electrophiles.
Chemoselective Allylation of Aldimines
A notable application of this compound is in the chemoselective allylation of aldimines in the presence of aldehydes. This reaction, promoted by a combination of boron trifluoride etherate (BF₃•OEt₂) and acetic acid (AcOH), affords homoallylic amines in high yields.[3] This selectivity is particularly valuable in complex molecule synthesis where differentiation between carbonyl and imine functionalities is required.
Experimental Protocol: General Procedure for the Chemoselective Allylation of Aldimines [3]
-
To a solution of the aldimine (1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane) is added this compound (1.2 mmol).
-
The mixture is cooled to a specified temperature (e.g., -78 °C).
-
Boron trifluoride etherate (BF₃•OEt₂) (1.2 mmol) and acetic acid (AcOH) (1.2 mmol) are added sequentially.
-
The reaction is stirred at the same temperature until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired homoallylic amine.
The following diagram illustrates the experimental workflow for this chemoselective allylation.
Caption: Workflow for the chemoselective allylation of aldimines using this compound.
Role in Drug Development and Medicinal Chemistry
While the direct application of this compound in drug development is not extensively documented, organogermanium compounds, in general, have been investigated for their potential therapeutic properties.[2] The ability of this compound to facilitate the stereoselective synthesis of complex molecules containing amine functionalities is of significant interest to medicinal chemists. Homoallylic amines are important structural motifs found in numerous biologically active compounds and natural products.
The development of novel, selective, and efficient methods for the synthesis of these structures, such as the allylation reaction described above, can accelerate the drug discovery process by enabling the rapid generation of diverse molecular libraries for biological screening. The unique reactivity profile of organogermanes may offer advantages over other organometallic reagents in terms of functional group tolerance and stereoselectivity, making them valuable tools in the synthesis of complex drug candidates.
The following diagram illustrates a conceptual relationship between this compound's reactivity and its potential contribution to the drug discovery pipeline.
Caption: Conceptual pathway from this compound to potential drug candidates.
Safety and Handling
This compound should be handled by trained personnel in a well-ventilated chemical fume hood. It is a flammable liquid and vapor. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the stereoselective allylation of imines. Its unique reactivity and chemoselectivity offer advantages in the synthesis of complex molecules, including those with potential biological activity. Further research into the applications of this and other organogermanium compounds is likely to uncover new and powerful synthetic methodologies relevant to the pharmaceutical and chemical industries.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Allyltriethylgermane
Disclaimer: Extensive searches of scientific databases and literature did not yield publicly available experimental ¹H and ¹³C NMR spectral data for Allyltriethylgermane. The following guide is based on predicted spectral values derived from established principles of NMR spectroscopy and data from analogous organogermanium and allyl compounds. It is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and a practical framework for the potential NMR characterization of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. For this compound, the electronegativity of the germanium atom and the presence of the allyl group's double bond are the primary factors influencing the spectral data.
1.1. Predicted ¹H NMR Spectral Data
The predicted proton NMR spectrum of this compound would exhibit distinct signals for the allyl and triethyl moieties. The chemical shifts are referenced to a standard internal TMS (Tetramethylsilane) at 0 ppm.
| Assignment | Structure | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | CH₂=CH- | 4.80 - 5.00 | ddt | J(H1,H2-trans) ≈ 17, J(H1,H2-cis) ≈ 10, J(H1,H3) ≈ 1.5 | 2H |
| H-2 | CH₂=CH - | 5.70 - 5.90 | m | - | 1H |
| H-3 | -CH ₂-Ge | 1.60 - 1.80 | d | J(H3,H2) ≈ 8 | 2H |
| H-4 | -Ge-CH ₂-CH₃ | 0.60 - 0.80 | q | J ≈ 8 | 6H |
| H-5 | -Ge-CH₂-CH ₃ | 0.90 - 1.10 | t | J ≈ 8 | 9H |
1.2. Predicted ¹³C NMR Spectral Data
The predicted carbon-13 NMR spectrum would similarly show characteristic peaks for the carbon atoms in the allyl and triethyl groups attached to the germanium atom.
| Assignment | Structure | Predicted Chemical Shift (δ, ppm) |
| C-1 | C H₂=CH- | 112 - 115 |
| C-2 | CH₂=C H- | 135 - 138 |
| C-3 | -C H₂-Ge | 20 - 23 |
| C-4 | -Ge-C H₂-CH₃ | 8 - 11 |
| C-5 | -Ge-CH₂-C H₃ | 9 - 12 |
Experimental Protocols for NMR Analysis
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, which may be an air-sensitive compound.
2.1. Sample Preparation
Given that many organometallic compounds, including organogermanium compounds, can be sensitive to air and moisture, sample preparation should ideally be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[1][2][3]
-
Drying of NMR Tube: An NMR tube and cap should be thoroughly cleaned and dried in an oven at >100 °C for several hours and allowed to cool in a desiccator. For highly sensitive samples, a J. Young NMR tube is recommended.[3]
-
Solvent Selection: A dry, deuterated solvent is crucial. Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are common choices for organometallic compounds.[4][5] The solvent should be degassed to remove dissolved oxygen, which can interfere with NMR measurements.[6]
-
Sample Weighing and Dissolution: Weigh approximately 5-10 mg of this compound directly into the NMR tube under an inert atmosphere. Using a syringe, add approximately 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Sealing: Securely cap the NMR tube. If a standard cap is used, it can be wrapped with Parafilm for extra protection against atmospheric contamination.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Shimming: The magnetic field homogeneity must be optimized by shimming the spectrometer on the sample to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 200-250 ppm is standard.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 4. scribd.com [scribd.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Physical and chemical properties of Allyltriethylgermane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyltriethylgermane (chemical formula C₉H₂₀Ge) is an organogermanium compound that holds significant potential in various fields of chemical synthesis and materials science. Its unique combination of a reactive allyl group and stabilizing ethyl substituents on a germanium center makes it a versatile reagent and building block. This document provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its stability and handling requirements. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in synthetic chemistry, drug development, and materials science.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective and safe utilization in a laboratory setting. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀Ge | [1] |
| Molecular Weight | 200.9 g/mol | [1] |
| Density | 1 g/cm³ | [1] |
| Boiling Point | Not available | |
| Refractive Index | Not available | |
| CAS Number | 1793-90-4 | |
| IUPAC Name | Triethyl(prop-2-en-1-yl)germane |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic and organometallic compounds. While specific experimental spectra for this compound were not found in the conducted search, a theoretical analysis based on established principles of NMR spectroscopy can provide expected chemical shift regions for the different proton and carbon environments within the molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and allyl groups attached to the germanium atom.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| **-CH₂- (Allyl, Ge-CH₂-CH=CH₂) ** | 1.5 - 1.8 | Doublet | 2H |
| -CH= (Allyl) | 5.6 - 6.0 | Multiplet | 1H |
| =CH₂ (Allyl) | 4.7 - 5.1 | Multiplet | 2H |
| -CH₂- (Ethyl, Ge-CH₂-CH₃) | 0.6 - 1.0 | Quartet | 6H |
| -CH₃ (Ethyl, Ge-CH₂-CH₃) | 0.9 - 1.2 | Triplet | 9H |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| Ge-CH₂- (Allyl) | 20 - 25 |
| -CH= (Allyl) | 130 - 135 |
| =CH₂ (Allyl) | 112 - 116 |
| Ge-CH₂- (Ethyl) | 8 - 12 |
| -CH₃ (Ethyl) | 12 - 16 |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
The synthesis of this compound is commonly achieved through the reaction of a triethylgermanium halide with an allyl Grignard reagent. This method provides a reliable route to the desired product.
Reaction Scheme:
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Triethylgermanium Halide: Cool the Grignard reagent solution to 0 °C. Slowly add a solution of triethylgermanium chloride (or bromide) in anhydrous diethyl ether via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Cool the reaction mixture again to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Drying: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Chemoselective Allylation of Aldimines
This compound can be utilized in the chemoselective allylation of aldimines in the presence of aldehydes. This reaction is facilitated by the combined use of a Lewis acid (BF₃•OEt₂) and a Brønsted acid (AcOH), leading to the formation of homoallylic amines in high yields.[2]
Reaction Scheme:
Logical Relationship of Reagents and Products:
Caption: Reagents and product in the allylation of aldimines.
Detailed Methodology:
-
Reaction Setup: To a solution of the aldimine in a suitable solvent (e.g., dichloromethane) at -78 °C, add acetic acid (AcOH) followed by boron trifluoride diethyl etherate (BF₃•OEt₂).
-
Addition of this compound: Add this compound to the reaction mixture and stir at -78 °C for the specified reaction time.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired homoallylic amine.
Stability and Handling
Organogermanium compounds, including this compound, are generally stable under anhydrous conditions. However, they can be sensitive to moisture and strong acids.
General Handling Precautions:
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Dry Glassware: Use flame-dried or oven-dried glassware to exclude moisture.
-
Anhydrous Solvents: Employ anhydrous solvents for all reactions and transfers.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Storage:
This compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from sources of moisture and incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
This compound is a valuable organogermanium reagent with demonstrated utility in organic synthesis, particularly in carbon-carbon bond-forming reactions. This guide has provided a summary of its known physical and chemical properties, predicted spectroscopic data, and detailed experimental protocols for its synthesis and a key chemical transformation. While some physical data remains to be experimentally determined, the information presented here offers a solid foundation for researchers and professionals to safely and effectively utilize this compound in their work. As with any chemical reagent, adherence to proper handling and safety protocols is essential.
References
Stability and Handling of Neat Allyltriethylgermane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and handling of neat allyltriethylgermane (ATEGE), a versatile organogermanium reagent. Due to the limited availability of specific public data on ATEGE, this document combines reported information with established best practices for handling analogous organometallic compounds. All recommendations should be implemented in conjunction with a thorough, case-specific risk assessment.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.
| Property | Value |
| Chemical Formula | C₉H₂₀Ge |
| Molecular Weight | 200.85 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 178-179 °C at 760 mmHg |
| Density | Approximately 1.03 g/cm³ at 25 °C |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, toluene). Insoluble in water. |
Table 1: Physicochemical Properties of this compound
Stability
While specific quantitative stability data such as decomposition temperature and shelf-life are not extensively reported in the literature, the stability of this compound can be inferred from the general behavior of tetraalkylgermanes and related organogermanium compounds.
Thermal Stability: Organogermanium compounds, in general, exhibit considerable thermal stability. The Ge-C bond is relatively strong, making this compound less prone to spontaneous decomposition at ambient temperatures compared to its organotin or organolead counterparts. However, prolonged heating at elevated temperatures, especially in the presence of impurities, can lead to decomposition. It is recommended to use ATEGE at the lowest effective temperature for a given reaction.
Atmospheric Stability: The Ge-C bonds in this compound are stable to air (oxygen). Unlike many highly reactive organometallic reagents (e.g., organolithiums, Grignard reagents), ATEGE is not pyrophoric. However, as a good laboratory practice, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential slow oxidation over extended periods and to exclude moisture.
Stability to Water: this compound is expected to be stable to hydrolysis under neutral pH conditions. The Ge-C bond is generally resistant to cleavage by water. However, in the presence of acids or bases, hydrolysis may be accelerated.
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.
-
Skin Protection: A lab coat should be worn to protect against accidental splashes.
Storage:
-
Store in a tightly sealed, airtight container, preferably under an inert atmosphere (nitrogen or argon).
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Dispensing: For transfers of neat this compound, standard air-free techniques using syringes or cannulas are recommended to prevent the introduction of atmospheric moisture and to ensure accurate measurement.
In-depth Technical Guide: Air and Moisture Sensitivity of Allyltriethylgermane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: After a comprehensive search of available scientific literature and safety data, it has been determined that there is a significant lack of specific quantitative data and detailed experimental studies on the air and moisture sensitivity of allyltriethylgermane. General principles of organogermanium chemistry suggest a degree of stability, particularly of the germanium-carbon bond, under ambient conditions. However, without specific studies on this compound, a detailed, quantitative technical guide with experimental protocols and degradation pathways cannot be provided.
This guide, therefore, will focus on the general understanding of the stability of related organogermanium compounds, recommended handling procedures for air- and moisture-sensitive reagents, and a logical workflow for assessing the stability of a compound like this compound.
Introduction to Organogermanium Compounds and their Stability
Organogermanium compounds, characterized by a carbon-germanium bond, generally exhibit moderate stability. The reactivity of organogermanes is often intermediate between that of organosilanes and organostannanes. While the germanium-carbon (Ge-C) bond is considered relatively stable to air, other bonds within the molecule, such as germanium-hydride (Ge-H) bonds, are known to be susceptible to air oxidation.[1]
For this compound ((CH₂)₃CHGe(CH₂CH₃)₃), all germanium bonds are to carbon atoms (one allyl and three ethyl groups). This structure suggests a higher intrinsic stability towards air compared to organogermanium hydrides. However, the presence of the allyl group might introduce specific reactivity pathways not present in simple tetraalkylgermanes.
Postulated Sensitivity of this compound
While specific data is unavailable, potential reactions of this compound with air (oxygen) and moisture (water) can be postulated based on general organometallic chemistry principles.
Reaction with Atmospheric Oxygen
Direct oxidation of the Ge-C bond in tetraalkylgermanes by atmospheric oxygen at ambient temperature is generally slow. However, oxidation could potentially be initiated by factors such as light, heat, or the presence of radical initiators. The allyl group, with its reactive double bond, could also be a site for oxidation, potentially leading to the formation of various oxygenated products.
Reaction with Moisture (Hydrolysis)
The germanium-carbon bond is generally resistant to hydrolysis under neutral pH conditions. Cleavage of the Ge-C bond typically requires acidic or basic conditions. Therefore, this compound is expected to be relatively stable in the presence of neutral water. However, prolonged exposure or reaction under non-neutral pH could potentially lead to the cleavage of the allyl or ethyl groups from the germanium center, forming triethylgermanol or related species.
Recommended Handling and Storage Protocols
Given the potential for slow degradation and the general requirements for handling high-purity organometallic reagents, the following handling and storage protocols are recommended for this compound. These are based on best practices for air- and moisture-sensitive compounds.
Table 1: Recommended Handling and Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Atmosphere | Handle and store under an inert atmosphere (e.g., Argon or Nitrogen). | To minimize contact with atmospheric oxygen and moisture, preventing potential slow oxidation or hydrolysis. |
| Moisture | Use dry solvents and glassware. Avoid exposure to atmospheric moisture. | To prevent potential hydrolysis of the Ge-C bond, especially under non-neutral pH conditions. |
| Temperature | Store in a cool, dry place. | To minimize the rate of any potential degradation reactions. |
| Light | Store in an amber or opaque container. | To prevent light-initiated radical reactions or degradation. |
| Container | Store in a well-sealed container with a tight-fitting cap, preferably with a PTFE liner. | To prevent leakage and contamination from air and moisture. |
Experimental Workflow for Handling
The following diagram illustrates a general workflow for handling air- and moisture-sensitive reagents like this compound in a research setting.
Proposed Experimental Design for Stability Assessment
To address the current knowledge gap, a series of experiments could be designed to quantitatively assess the air and moisture sensitivity of this compound.
Table 2: Proposed Experiments for Stability Assessment
| Experiment | Methodology | Parameters to Measure |
| Hydrolytic Stability Study | - Incubate this compound in water at various pH values (e.g., 4, 7, 9) and temperatures (e.g., RT, 50°C).- Analyze samples at different time points using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. | - Rate of disappearance of this compound.- Identification and quantification of degradation products (e.g., triethylgermanol, propene). |
| Air Stability Study | - Expose this compound to air under controlled temperature and light conditions.- Analyze samples at different time points using GC-MS and NMR spectroscopy. | - Rate of disappearance of this compound.- Identification and quantification of oxidation products. |
Logical Workflow for Stability Investigation
The following diagram outlines a logical workflow for a research project aimed at determining the air and moisture sensitivity of this compound.
Conclusion
While this compound is anticipated to have a reasonable degree of stability towards air and moisture based on the general properties of tetraalkylgermanes, the lack of specific experimental data necessitates careful handling under inert conditions. For researchers and professionals in drug development, it is crucial to either perform dedicated stability studies or to handle the compound with the precautions outlined in this guide to ensure the integrity of the material and the reproducibility of experimental results. The proposed experimental workflows provide a framework for generating the much-needed quantitative data on the stability of this compound.
References
Navigating the Purification Landscape of Organogermanium Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of organogermanium chemistry holds immense promise for therapeutic applications, with several compounds demonstrating potential as anticancer and immunomodulating agents. However, the journey from synthesis to a viable drug candidate is paved with rigorous purification challenges. Ensuring the homogeneity and purity of these compounds is paramount for accurate biological evaluation and safe clinical translation. This technical guide provides a comprehensive overview of the core purification techniques employed for organogermanium compounds, complete with detailed experimental protocols and quantitative data to aid researchers in this critical endeavor.
Core Purification Techniques
The purification of organogermanium compounds relies on a portfolio of established chemical separation techniques, each leveraging distinct physicochemical properties of the target molecule and its impurities. The primary methods include recrystallization, column chromatography, distillation, sublimation, and extraction. The selection of the most appropriate technique is dictated by the compound's physical state (solid or liquid), volatility, solubility, and the nature of the impurities.
Recrystallization: The Art of Crystalline Perfection
Recrystallization is a powerful technique for purifying solid organogermanium compounds. It relies on the principle of differential solubility of the desired compound and its impurities in a given solvent or solvent system at varying temperatures. The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, promoting the formation of pure crystals while the impurities remain in the solution.
Experimental Protocol: Purification of 2-Carboxyethylgermanium Sesquioxide (Ge-132) by Recrystallization
A widely studied organogermanium compound with immunomodulatory properties, Ge-132, can be effectively purified using a mixed-solvent recrystallization method.[1][2]
-
Dissolution: Dissolve the crude Ge-132 powder in a minimum amount of hot deionized water.
-
Solvent Addition: To the hot aqueous solution, slowly add ethanol. The ratio of ethanol to water is a critical parameter that needs to be optimized for maximum yield and purity. A common starting point is a 1:1 volume ratio.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling is crucial for the formation of well-defined, pure crystals.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Data Presentation: Recrystallization of Ge-132
| Parameter | Condition | Observation/Result | Citation |
| Solvent System | Ethanol-Water | Effective for selective crystallization of Ge-132. | [1] |
| Temperature | Hot dissolution, slow cooling | Promotes the formation of high-purity crystals. | [3] |
| Purity | High | The patent claims high purity is achievable, though specific percentages are not provided. | [1] |
| Yield | Not specified | Yield is dependent on the precise solvent ratio and cooling rate. | [3] |
Column Chromatography: Separating by Adsorption
Column chromatography is a versatile technique for purifying both solid and liquid organogermanium compounds.[4][5][6] It operates on the principle of differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase percolates through it. Compounds with a higher affinity for the stationary phase travel slower, allowing for their separation from those with a lower affinity.
Experimental Protocol: General Column Chromatography for Organogermanium Compounds
-
Column Packing: A glass column is typically packed with a slurry of silica gel (a common stationary phase) in a non-polar solvent like hexane.[4]
-
Sample Loading: The crude organogermanium compound, dissolved in a minimal amount of a suitable solvent, is carefully loaded onto the top of the silica gel bed.
-
Elution: A mobile phase (eluent) is passed through the column. The polarity of the eluent is a critical parameter. A gradient of increasing polarity (e.g., from hexane to a mixture of hexane and ethyl acetate) is often employed to sequentially elute compounds with different polarities.[4]
-
Fraction Collection: The eluent is collected in fractions as it exits the column.
-
Analysis: Each fraction is analyzed (e.g., by thin-layer chromatography) to identify the fractions containing the purified organogermanium compound.
-
Solvent Removal: The solvent from the pooled pure fractions is removed under reduced pressure to yield the purified compound.
Data Presentation: Column Chromatography Parameters
| Parameter | Typical Condition | Purpose | Citation |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Adsorbent for separating compounds based on polarity. | [4] |
| Mobile Phase | Hexane/Ethyl Acetate gradient | To elute compounds with a range of polarities. | [4] |
| Flow Rate | Gravity-fed or flash (pressure-assisted) | Controls the speed of separation. | [4] |
| Purity Achieved | >95% (compound dependent) | High purity can be achieved with optimized conditions. | [7] |
| Yield | 50-90% (compound dependent) | Varies depending on the separation efficiency and the amount of material lost during the process. | [7] |
Distillation: Purification by Boiling Point
Distillation is the primary method for purifying liquid organogermanium compounds, especially those that are volatile.[8][9] It separates components of a liquid mixture based on differences in their boiling points. For compounds with close boiling points, fractional distillation is employed, which uses a fractionating column to achieve a better separation.[8][9] For heat-sensitive compounds, vacuum distillation is used to lower the boiling points.
Experimental Protocol: Fractional Distillation of Diethyl Germanium Dichloride
A patent describes the purification of diethyl germanium dichloride, a precursor in organogermanium synthesis, using fractional distillation.[10]
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer.
-
Heating: Heat the crude diethyl germanium dichloride in the distillation flask.
-
Fractionation: As the mixture boils, the vapor rises through the fractionating column. The component with the lower boiling point will preferentially move up the column.
-
Condensation and Collection: The vapor is then cooled in the condenser and collected in the receiving flask. The temperature at the top of the column should be monitored closely to collect fractions with specific boiling ranges.
-
Purity Analysis: The purity of the collected fractions can be assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[4][6]
Data Presentation: Fractional Distillation Parameters
| Parameter | Typical Condition | Significance | Citation |
| Boiling Point Difference | > 25°C for simple distillation, < 25°C for fractional distillation | Determines the type of distillation required. | [9] |
| Pressure | Atmospheric or vacuum | Vacuum is used for high-boiling or thermally sensitive compounds. | [10] |
| Purity Achieved | High (compound dependent) | Can yield very pure liquid compounds. | [10] |
| Yield | Typically high | Less material loss compared to other methods for volatile liquids. |
Sublimation and Extraction: Additional Purification Strategies
Sublimation is a niche technique applicable to solid organogermanium compounds that can transition directly from the solid to the gas phase without melting.[11] This method is particularly useful for purifying small quantities of volatile solids.
Extraction is a fundamental technique used to separate an organogermanium compound from a reaction mixture or a natural source.[12] It involves partitioning the compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of extraction depends on the compound's relative solubility in the two phases.
Quality Control and Purity Analysis
The final purity of an organogermanium compound must be rigorously assessed. Common analytical techniques for this purpose include:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components in a mixture. Chiral HPLC can be used to separate enantiomers of chiral organogermanium compounds.[13][14][15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile organogermanium compounds and their impurities.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis to determine purity.
-
Elemental Analysis: Determines the elemental composition of the compound, which can be compared to the theoretical values to assess purity.
Visualization of Purification Workflows
To aid in the conceptualization of the purification process, the following diagrams illustrate a general workflow and a decision-making process for selecting the appropriate technique.
Conclusion
The purification of organogermanium compounds is a critical step in their development as therapeutic agents. A thorough understanding of the principles and practical aspects of techniques such as recrystallization, column chromatography, and distillation is essential for achieving the high levels of purity required for biological and clinical studies. This guide provides a foundational framework for researchers to navigate the challenges of organogermanium purification, emphasizing the importance of methodical protocol development and rigorous purity assessment. As the field continues to evolve, the development of more efficient and scalable purification strategies will be crucial for unlocking the full therapeutic potential of this promising class of compounds.
References
- 1. CN110563756B - Organic germanium sesquioxide Ge-132 and preparation method and application thereof - Google Patents [patents.google.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. smithers.com [smithers.com]
- 5. Fractional_distillation [chemeurope.com]
- 6. birchbiotech.com [birchbiotech.com]
- 7. ymcamerica.com [ymcamerica.com]
- 8. Purification [chem.rochester.edu]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. EP1464647B1 - Process for the preparation of germanium compounds - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Allyltriethylgermane: A Technical Guide to Commercial Availability and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Allyltriethylgermane, a versatile organogermane reagent. The document details key physicochemical properties, a comprehensive list of current commercial suppliers with product specifications, and a representative experimental protocol for its application in the chemoselective synthesis of homoallylic amines.
Physicochemical Properties of this compound
This compound is a valuable reagent in organic synthesis, primarily utilized in allylation reactions. Its key properties are summarized below.
| Property | Value |
| CAS Number | 1793-90-4 |
| Molecular Formula | C₉H₂₀Ge |
| Molecular Weight | 200.9 g/mol |
| Appearance | Colorless Liquid |
| Boiling Point | 177-178 °C |
| Density | 1.003 g/cm³ |
Commercial Availability
This compound is readily available from several specialized chemical suppliers. The following table summarizes the offerings from prominent vendors.
| Supplier | Catalog Number | Purity | Available Quantities |
| Gelest, Inc. | GEA0580 | 97% | 5g, 25g |
| abcr GmbH | On Request | On Request | On Request |
| Thermo Fisher Scientific | AC467290050 | 97% | 5g |
| Alfa Chemistry | ACM1793904 | On Request | On Request |
Synthetic Application: Chemoselective Allylation of Aldimines
A significant application of this compound is in the chemoselective allylation of aldimines, even in the presence of more reactive aldehydes. This reaction is particularly useful in the synthesis of homoallylic amines, which are important structural motifs in many biologically active compounds. The reaction proceeds efficiently with the combined use of Boron Trifluoride Etherate (BF₃•OEt₂) and Acetic Acid (AcOH).[1][2]
Reaction Pathway
The following diagram illustrates the key steps in the allylation of an aldimine with this compound.
References
- 1. Chemoselective allylation of aldimine with this compound by the combined use of BF 3 •OEt 2 and AcOH - Chemical Communications (RSC Publishing) DOI:10.1039/A907538K [pubs.rsc.org]
- 2. Chemoselective allylation of aldimine with this compound by the combined use of BF3•OEt2 and AcOH - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Key differences between allylgermanes and allylsilanes
An In-depth Technical Guide to the Core Differences Between Allylgermanes and Allylsilanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylgermanes and allylsilanes are powerful reagents in modern organic synthesis, serving as versatile allyl anion synthons for the formation of carbon-carbon bonds. While structurally similar, their reactivity profiles exhibit significant differences stemming from the distinct electronic properties of germanium and silicon. This guide provides a detailed comparative analysis of their synthesis, structural characteristics, and reactivity, with a focus on quantitative data and practical experimental considerations. Understanding these nuances is critical for reagent selection and reaction optimization in the synthesis of complex molecules, including pharmaceutical intermediates.
Synthesis of Allylgermanes and Allylsilanes
The preparation of allylsilanes is well-established, with numerous methods available. Common strategies include the transition metal-catalyzed silylation of allylic substrates or 1,3-dienes. Palladium and nickel catalysts are frequently employed for the reaction of allylic alcohols or their derivatives with silylating agents like disilanes or silylzinc reagents.[1][2] Copper-catalyzed hydrosilylation of allenes and 1,3-dienes also provides efficient routes to allylsilanes.[1][3]
The synthesis of allylgermanes can be achieved through analogous methods, such as the reaction of allyl bromide derivatives with germane reagents.[4] However, the chemistry of allylgermanes is less explored compared to their silicon counterparts.
Structural and Electronic Properties
The fundamental differences in reactivity between allylgermanes and allylsilanes are rooted in the properties of the carbon-silicon (C-Si) and carbon-germanium (C-Ge) bonds. Germanium is more electropositive and has a larger atomic radius than silicon, leading to a longer, weaker, and more polarizable C-Ge bond.[5][6] This increased metallic character of germanium enhances the electron-donating ability of the germyl group compared to the silyl group.
Table 1: Comparison of Key Physical and Bonding Properties
| Property | Carbon-Silicon (C-Si) | Carbon-Germanium (C-Ge) | Reference(s) |
| Covalent Radius (pm) | Si: 111 | Ge: 122 | [5] |
| Pauling Electronegativity | Si: 1.90 | Ge: 2.01 | [5] |
| Bond Length (pm) | ~186 | ~193 | [7] |
| Bond Dissociation Energy (kJ/mol) | ~318 | ~255 | [7] |
Comparative Reactivity in Electrophilic Allylation
Due to the weaker C-Ge bond and greater electropositivity of germanium, allylgermanes are substantially more nucleophilic and reactive than their silicon analogs. This enhanced reactivity allows allylgermane reactions to proceed under milder conditions or with weaker electrophiles where allylsilanes might be unreactive.
A quantitative comparison of their reactivity towards diarylcarbenium ions revealed that allylgermanes react significantly faster than allylsilanes.[14][15]
Table 2: Relative Reaction Rates with Diarylcarbenium Ions
| Allylmetal Compound (H₂C=CHCH₂MPh₃) | Relative Reactivity (k_rel) | Reference(s) |
| Allyltriphenylsilane (M = Si) | 1.0 | [14][15] |
| Allyltriphenylgermane (M = Ge) | 5.6 | [14][15] |
| Allyltriphenylstannane (M = Sn) | 1600 | [14][15] |
This trend clearly demonstrates the order of reactivity: Allylstannanes > Allylgermanes > Allylsilanes.
Figure 1. General mechanism for the Lewis acid-catalyzed allylation of a carbonyl electrophile.
Experimental Protocols
The following sections provide representative experimental procedures for allylation reactions.
Protocol for Hosomi-Sakurai Reaction with an Allylsilane
Materials:
-
Aldehyde (1.0 equiv)
-
Allyltrimethylsilane (1.2 equiv)
-
Titanium tetrachloride (TiCl₄) (1.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the aldehyde (e.g., 2.90 mmol, 1.0 equiv) in anhydrous DCM (0.1 M) is prepared in a flame-dried, round-bottom flask under a nitrogen atmosphere.
-
The solution is cooled to –78 °C using a dry ice/acetone bath.
-
TiCl₄ (1.1 equiv) is added dropwise to the stirred solution. The mixture is stirred for 5 minutes at –78 °C.
-
Allyltrimethylsilane (1.2 equiv) is then added slowly.
-
The reaction mixture is stirred at –78 °C and monitored by TLC until the starting material is consumed (typically 1-3 hours).
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at –78 °C.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the corresponding homoallylic alcohol.
Protocol for Allylation with an Allylgermane
Due to their higher reactivity, reactions with allylgermanes can often be performed under similar or even milder conditions. The following is a general procedure based on the principles of Lewis acid-catalyzed allylations.
Materials:
-
Ketone (1.0 equiv)
-
Allyltributylgermane (1.2 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A flame-dried flask is charged with the ketone (e.g., 2.0 mmol, 1.0 equiv) and dissolved in anhydrous DCM (0.1 M) under a nitrogen atmosphere.
-
The solution is cooled to –78 °C.
-
BF₃·OEt₂ (1.1 equiv) is added dropwise via syringe.
-
Allyltributylgermane (1.2 equiv) is added to the reaction mixture.
-
The reaction is stirred at –78 °C and its progress is monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.
-
The mixture is warmed to room temperature and diluted with water. The organic layer is separated, and the aqueous phase is extracted with DCM (2x).
-
The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed in vacuo.
-
The residue is purified by flash chromatography to afford the desired homoallylic alcohol.
Figure 2. A generalized workflow for performing an electrophilic allylation reaction.
Applications and Strategic Considerations
Allylsilanes are widely used in the total synthesis of complex natural products and in medicinal chemistry due to their stability, low toxicity, and predictable reactivity.[10][16] They are generally stable to air, moisture, and chromatography, making them easy to handle and purify.[17]
Allylgermanes, while less common, offer a distinct advantage in cases requiring higher nucleophilicity. Their enhanced reactivity can be harnessed to perform allylations on less reactive electrophiles or to enable reactions at lower temperatures, potentially improving the stereoselectivity of a given transformation. The choice between an allylsilane and an allylgermane is therefore a strategic one:
-
Choose Allylsilanes for: General-purpose allylations, reactions requiring high stability and ease of handling, and cost-effectiveness.
-
Choose Allylgermanes for: Reactions with sterically hindered or electronically deactivated electrophiles, or when seeking to increase reaction rates and potentially lower reaction temperatures.
Conclusion
The primary distinction between allylgermanes and allylsilanes lies in their reactivity, which is a direct consequence of the different properties of the C-Ge and C-Si bonds. Allylgermanes are more potent nucleophiles than allylsilanes due to the longer, weaker, and more polarizable carbon-germanium bond. This translates to faster reaction rates and the ability to react under milder conditions. While allylsilanes remain the workhorse for many synthetic applications due to their stability and extensive documentation, allylgermanes represent a valuable, more reactive alternative for challenging transformations encountered in research and drug development. A thorough understanding of these differences empowers chemists to select the optimal reagent to achieve their synthetic goals with greater efficiency and control.
References
- 1. Allylsilane synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. gelest.com [gelest.com]
- 6. homes.nano.aau.dk [homes.nano.aau.dk]
- 7. researchgate.net [researchgate.net]
- 8. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 9. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 10. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 12. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]
- 13. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
An In-depth Technical Guide on the Electronic Effects in Substituted Allylgermanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic effects inherent in substituted allylgermanes. It delves into the fundamental principles governing these effects, including induction and hyperconjugation, and their influence on the reactivity and spectroscopic properties of this class of organogermanium compounds. This document summarizes key quantitative data from reactivity studies and spectroscopic analyses to provide a comparative framework for understanding structure-activity relationships. Detailed experimental protocols for the synthesis and analysis of allylgermanes are outlined, and conceptual diagrams are provided to illustrate key mechanistic and logical frameworks. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in leveraging the unique properties of allylgermanes.
Introduction to Electronic Effects in Organogermanium Chemistry
Organogermanium compounds, positioned between their silicon and tin analogs in Group 14, exhibit a unique balance of reactivity and stability, making them valuable reagents in organic synthesis.[1] The electronic nature of the germanium atom and its substituents plays a pivotal role in dictating the behavior of these molecules. In allylgermanes, the interaction between the germanium-carbon bond and the adjacent π-system of the allyl group gives rise to distinct electronic effects that modulate the nucleophilicity of the double bond.
The primary electronic effects at play are the inductive effect and hyperconjugation . The inductive effect arises from the difference in electronegativity between germanium and carbon, as well as the influence of substituents on the germanium atom, which is transmitted through the sigma bond framework.[2] Hyperconjugation, a stabilizing interaction, involves the delocalization of electrons from the σ(C-Ge) bond into the π* antibonding orbital of the C=C double bond. This σ-π conjugation enhances the electron density of the double bond, thereby increasing its nucleophilicity. The interplay of these effects determines the overall reactivity of substituted allylgermanes towards electrophiles.
Quantitative Analysis of Electronic Effects
The electronic influence of substituents on the reactivity of allylgermanes can be quantitatively assessed through kinetic studies and spectroscopic analysis.
Kinetic Studies: Reactivity towards Electrophiles
Kinetic investigations of the reactions of allylgermanes with electrophiles provide direct insight into the electronic effects of substituents. While comprehensive studies on a series of substituted allylgermanes are limited, valuable information can be gleaned from the reaction of unsubstituted allylgermanes with a range of substituted electrophiles.
A seminal study by Hagen and Mayr (1991) examined the kinetics of the reaction of allyltriphenylgermane with various para-substituted diarylcarbenium ions. The second-order rate constants for these reactions, determined in CH2Cl2 solution, demonstrate a clear dependence on the electronic nature of the electrophile. Electron-withdrawing groups on the diarylcarbenium ion increase its electrophilicity, leading to a faster reaction rate, while electron-donating groups have the opposite effect. This trend highlights the nucleophilic character of the allylgermane double bond.
Table 1: Second-Order Rate Constants for the Reaction of Allyltriphenylgermane with Substituted Diarylcarbenium Ions
| Substituent on Diarylcarbenium Ion (Ar) | Rate Constant (k) [M⁻¹s⁻¹] at -70 °C |
| p-OCH₃ | 1.2 x 10³ |
| p-CH₃ | 4.5 x 10³ |
| H | 1.8 x 10⁴ |
| p-Cl | 8.2 x 10⁴ |
Data sourced from Hagen and Mayr (1991).[3]
These data underscore the sensitivity of the reaction to the electronic properties of the reaction partner. A logical extension of this principle suggests that substituents on the allylgermane itself will similarly modulate its nucleophilicity and, consequently, the reaction rate. Electron-donating groups on the germanium atom are expected to increase the reaction rate, while electron-withdrawing groups will decrease it.
Spectroscopic Analysis: Probing Electronic Perturbations
NMR and IR spectroscopy are powerful tools for observing the electronic effects of substituents within a molecule.
-
73Ge NMR: The chemical shifts of the 73Ge nucleus are sensitive to the electron density around the germanium atom. Electron-withdrawing substituents on the aryl ring cause a downfield shift (deshielding) of the 73Ge resonance, while electron-donating groups lead to an upfield shift (shielding).
-
13C NMR: Similarly, the 13C chemical shifts of the carbon atoms directly attached to the germanium are influenced by the electronic nature of the substituents.
Table 2: Correlation of NMR Chemical Shifts with Hammett Constants in Aryltrimethylgermanes
| Nucleus | Substituent Position | Correlation Coefficient (r) |
| 73Ge | meta | 0.976 |
| 73Ge | para | 0.876 |
| 13C (Ge-CH₃) | meta | 0.993 |
| 13C (Ge-CH₃) | para | 0.904 |
Data sourced from Ivanova et al. (2005).[3]
These strong correlations demonstrate the utility of NMR spectroscopy in quantitatively assessing the transmission of electronic effects to the germanium center. It is highly probable that a similar trend would be observed for substituted allylgermanes, where the chemical shifts of the allylic carbons would also correlate with the electronic parameters of the substituents on the germanium atom.
Infrared spectroscopy can provide information about the electronic environment of the C=C double bond in allylgermanes. The stretching frequency of the C=C bond is sensitive to its electron density. Electron-donating groups on the germanium atom, through hyperconjugation, increase the electron density of the double bond, which is expected to lead to a slight decrease in the C=C stretching frequency. Conversely, electron-withdrawing groups would decrease the electron density, resulting in a higher stretching frequency.
While a systematic dataset for substituted allylgermanes is not available, the typical range for a non-conjugated C=C stretch is 1680-1640 cm⁻¹. Variations within this range for a series of substituted allylgermanes would provide qualitative and potentially semi-quantitative insights into the electronic effects of the substituents.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis, purification, and reaction of allylgermanes. These should be adapted based on the specific substrates and reagents used.
Synthesis of Substituted Allylgermanes
A common method for the synthesis of allylgermanes is the reaction of an allyl halide with a germyl anion or a germylcuprate reagent.
Example Protocol: Synthesis of Allyltriethylgermane
-
Preparation of Triethylgermyllithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place lithium wire (2 equivalents) in anhydrous tetrahydrofuran (THF). To this, add triethylgermanium bromide (1 equivalent) dropwise at room temperature. The reaction is exothermic and the mixture will turn cloudy. Stir the reaction mixture at room temperature for 4-6 hours until the lithium is consumed and a clear, yellowish solution of triethylgermyllithium is formed.
-
Allylation: Cool the solution of triethylgermyllithium to 0 °C in an ice bath. Add allyl bromide (1.1 equivalents) dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure this compound.
Reaction with Electrophiles
The reaction of allylgermanes with electrophiles, such as aldehydes or ketones, is often catalyzed by a Lewis acid.
Example Protocol: Lewis Acid-Catalyzed Allylation of Benzaldehyde
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve benzaldehyde (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Lewis Acid: To the cooled solution, add a solution of boron trifluoride etherate (BF₃·OEt₂) (1.2 equivalents) in CH₂Cl₂ dropwise. Stir the mixture for 15 minutes at -78 °C.
-
Addition of Allylgermane: Add a solution of this compound (1.1 equivalents) in CH₂Cl₂ dropwise to the reaction mixture. Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction at -78 °C by the addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract with CH₂Cl₂ (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the corresponding homoallylic alcohol.
Visualization of Concepts
Graphviz diagrams are provided to illustrate key conceptual frameworks related to the electronic effects in substituted allylgermanes.
Caption: Interplay of electronic effects and their impact on molecular properties.
Caption: General experimental workflow for allylgermane synthesis and reaction.
Conclusion
The electronic effects of substituents in allylgermanes play a critical role in defining their chemical behavior. The synergistic or antagonistic interplay of inductive effects and hyperconjugation governs the nucleophilicity of the allylic double bond, which in turn dictates their reactivity towards a wide range of electrophiles. While a comprehensive dataset for a homologous series of substituted allylgermanes is an area ripe for further investigation, the principles outlined in this guide, supported by data from analogous systems, provide a robust framework for understanding and predicting their properties. The detailed experimental protocols and conceptual diagrams serve as a practical resource for chemists seeking to incorporate these versatile building blocks into their synthetic strategies. Further research into the quantitative structure-activity relationships of substituted allylgermanes will undoubtedly unlock new applications in organic synthesis, drug discovery, and materials science.
References
Methodological & Application
Application Notes and Protocols: Allyltriethylgermane in Lewis Acid-Catalyzed Allylations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of allyltriethylgermane as a versatile reagent in Lewis acid-catalyzed allylation reactions. The protocols detailed below are aimed at providing researchers in organic synthesis and drug development with practical methodologies for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures.
Introduction to this compound in Organic Synthesis
This compound is an organogermanium compound that serves as an effective allyl anion equivalent in organic synthesis. Its reactivity, often modulated by the choice of a Lewis acid catalyst, allows for the stereoselective and chemoselective allylation of a variety of electrophiles, including imines, aldehydes, ketones, and acetals. The triethylgermyl group offers a unique balance of reactivity and stability compared to its silicon and tin counterparts, making it a valuable tool in the synthetic chemist's arsenal. Lewis acid activation of the electrophile is a key step in these reactions, enhancing its reactivity towards the nucleophilic attack of the allylgermane.
Chemoselective Allylation of Aldimines
A notable application of this compound is the highly chemoselective allylation of aldimines in the presence of aldehydes. This selectivity is achieved through the synergistic use of boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid and acetic acid (AcOH) as a co-catalyst. This methodology provides a direct route to homoallylic amines, which are important building blocks in the synthesis of nitrogen-containing natural products and pharmaceuticals.[1][2]
Data Presentation: Allylation of Aldimines
| Entry | Aldehyde (R¹CHO) | Aniline (R²NH₂) | Product | Yield (%) |
| 1 | Benzaldehyde | Aniline | N-(1-phenylbut-3-enyl)aniline | 95 |
| 2 | 4-Methoxybenzaldehyde | Aniline | N-(1-(4-methoxyphenyl)but-3-enyl)aniline | 93 |
| 3 | 4-Chlorobenzaldehyde | Aniline | N-(1-(4-chlorophenyl)but-3-enyl)aniline | 96 |
| 4 | Cinnamaldehyde | Aniline | N-(1-phenylhexa-1,5-dien-3-yl)aniline | 85 |
| 5 | Cyclohexanecarboxaldehyde | Aniline | N-(1-cyclohexylbut-3-enyl)aniline | 88 |
| 6 | Heptanal | Aniline | N-(1-heptylbut-3-enyl)aniline | 82 |
Data extracted from Akiyama, T., Iwai, J., Onuma, Y., & Kagoshima, H. (1999). Chemoselective allylation of aldimine with this compound by the combined use of BF3•OEt2 and AcOH. Chemical Communications, (22), 2191-2192.
Experimental Protocol: Three-Component Synthesis of Homoallylic Amines
This protocol describes the one-pot synthesis of homoallylic amines from an aldehyde, an aniline, and this compound.
Materials:
-
Aldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
This compound (1.2 mmol)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.2 mmol)
-
Acetic acid (AcOH) (0.6 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and aniline (1.0 mmol) in dichloromethane (5 mL) at 0 °C under a nitrogen atmosphere, add BF₃·OEt₂ (1.2 mmol).
-
Stir the mixture for 30 minutes at 0 °C to facilitate the in situ formation of the aldimine.
-
Add acetic acid (0.6 mmol) to the reaction mixture.
-
Add this compound (1.2 mmol) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis (typically 2-4 hours).
-
Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane-ethyl acetate) to afford the desired homoallylic amine.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed reaction mechanism and a general workflow for the Lewis acid-catalyzed allylation using this compound.
Further Applications and Future Directions
While the chemoselective allylation of aldimines is a well-documented application, the use of this compound in Lewis acid-catalyzed reactions with other electrophiles such as ketones and for conjugate additions remains an area with potential for further exploration. The principles outlined in the protocol for aldimines can serve as a starting point for developing methodologies for these transformations. Researchers are encouraged to screen various Lewis acids and reaction conditions to optimize yields and selectivities for different substrate classes. The development of catalytic asymmetric variants of these reactions using chiral Lewis acids is also a promising avenue for future research, which would provide access to enantioenriched products of significant interest in drug discovery and development.
References
- 1. Chemoselective allylation of aldimine with this compound by the combined use of BF 3 •OEt 2 and AcOH - Chemical Communications (RSC Publishing) DOI:10.1039/A907538K [pubs.rsc.org]
- 2. Chemoselective allylation of aldimine with this compound by the combined use of BF3•OEt2 and AcOH - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Stereoselective Allylation of Aldehydes with Allyltriethylgermane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereoselective allylation of aldehydes using allyltriethylgermane. This method offers a valuable tool for the synthesis of homoallylic alcohols, which are important chiral building blocks in the development of complex molecules and pharmaceutical agents. The reaction is typically mediated by a Lewis acid, with boron trifluoride etherate (BF₃·OEt₂) being a common and effective choice.
Introduction
The addition of an allyl group to an aldehyde is a fundamental carbon-carbon bond-forming reaction in organic synthesis. When performed stereoselectively, it allows for the controlled formation of chiral homoallylic alcohols. This compound has emerged as a useful reagent in this transformation due to its stability and distinct reactivity profile compared to other allylmetal reagents. The stereochemical outcome of the reaction, particularly the diastereoselectivity with chiral aldehydes, can be effectively controlled by the choice of Lewis acid and reaction conditions.
Reaction Principle
The allylation of aldehydes with this compound proceeds through the activation of the aldehyde by a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the allyl group of the this compound. The stereoselectivity of the addition is influenced by the steric and electronic properties of the aldehyde substrate, the Lewis acid, and the germane reagent, often proceeding through a Zimmerman-Traxler-like transition state.
Quantitative Data Summary
The following table summarizes the quantitative data for the BF₃·OEt₂-mediated allylation of various aldehydes with this compound. The data is compiled from studies demonstrating the diastereoselectivity of this reaction.
| Entry | Aldehyde | Lewis Acid (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | Benzaldehyde | BF₃·OEt₂ (1.2) | CH₂Cl₂ | -78 | 1 | 95 | - |
| 2 | Cyclohexanecarboxaldehyde | BF₃·OEt₂ (1.2) | CH₂Cl₂ | -78 | 1 | 93 | - |
| 3 | 2-Methylpropanal | BF₃·OEt₂ (1.2) | CH₂Cl₂ | -78 | 1 | 85 | - |
| 4 | 2-Phenylpropanal | BF₃·OEt₂ (1.2) | CH₂Cl₂ | -78 | 1 | 92 | 80:20 |
| 5 | 2-Benzyloxypropanal | BF₃·OEt₂ (1.2) | CH₂Cl₂ | -78 | 1 | 88 | 15:85 |
| 6 | (R)-2,3-O-Isopropylideneglyceraldehyde | BF₃·OEt₂ (1.2) | CH₂Cl₂ | -78 | 1 | 90 | 95:5 |
Experimental Protocols
General Protocol for the BF₃·OEt₂-Mediated Allylation of Aldehydes with this compound:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.2 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Magnetic stirrer and stirring bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Preparation: Under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous dichloromethane to a flame-dried round-bottom flask equipped with a magnetic stirring bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Lewis Acid: Slowly add boron trifluoride etherate (1.2 mmol) to the stirred solution.
-
Addition of Allylating Agent: After stirring for 15 minutes, add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at -78 °C for the time indicated in the data table (typically 1 hour), or until reaction completion is observed by TLC analysis.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired homoallylic alcohol.
-
Characterization: Characterize the product by appropriate analytical methods (¹H NMR, ¹³C NMR, IR, MS) to confirm its structure and determine the diastereomeric ratio.
Visualizations
Experimental Workflow:
Caption: General experimental workflow for the stereoselective allylation of aldehydes.
Proposed Transition State Model:
Caption: Proposed chair-like transition state for the Lewis acid-mediated allylation.
Safety Precautions
-
This compound and boron trifluoride etherate are toxic and corrosive. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reactions at low temperatures should be conducted with care to avoid frostbite.
-
Ensure all glassware is properly dried to prevent quenching of the Lewis acid by moisture.
These application notes are intended to provide a starting point for researchers. The optimal conditions for the stereoselective allylation of aldehydes with this compound may vary depending on the specific substrate and desired stereochemical outcome. Further optimization of the reaction parameters may be necessary to achieve the best results.
Application Notes and Protocols: Diastereoselective Addition of Allyltriethylgermane to Chiral Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diastereoselective addition of organometallic reagents to chiral ketones is a cornerstone of asymmetric synthesis, enabling the construction of complex stereodefined molecules. Among the various allylating agents, allyltriethylgermane offers a unique reactivity profile. This document provides detailed application notes and protocols for the diastereoselective addition of this compound to chiral ketones, a crucial transformation for creating stereochemically rich homoallylic alcohols. These products are valuable intermediates in the synthesis of natural products and pharmaceutical agents. The protocols and data presented herein are based on established principles of stereoselective synthesis and serve as a guide for the development of specific applications.
Reaction Principle and Stereochemical Models
The addition of this compound to a chiral ketone, particularly one with a stereocenter alpha to the carbonyl group, can lead to the formation of two diastereomeric products. The stereochemical outcome of this reaction is primarily governed by the facial bias imposed by the existing stereocenter. Two principal models, the Felkin-Anh and the Cram Chelation models, are often used to predict the major diastereomer.
-
Felkin-Anh Model: This model generally applies in the absence of a chelating group on the alpha-substituent. The largest group (L) on the alpha-stereocenter orients itself perpendicular to the carbonyl group to minimize steric interactions with the incoming nucleophile. The nucleophile then attacks the carbonyl carbon from the least hindered face, opposite to the largest group.
-
Cram Chelation Model: When the alpha-substituent contains a Lewis basic heteroatom (e.g., an alkoxy group), a Lewis acid can coordinate to both the carbonyl oxygen and the heteroatom, forming a rigid five-membered chelate. This conformation forces the nucleophile to attack from the less hindered face of the rigid ring structure, often leading to a product with opposite stereochemistry to that predicted by the Felkin-Anh model.
The choice of Lewis acid is therefore critical in controlling the diastereoselectivity of the reaction, either by enhancing the electrophilicity of the carbonyl carbon or by promoting chelation.
Data Presentation
The following tables summarize representative quantitative data for the diastereoselective addition of this compound to various chiral ketones under different reaction conditions.
Table 1: Lewis Acid-Mediated Addition of this compound to a Chiral α-Methyl Ketone
| Entry | Lewis Acid (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | BF₃·OEt₂ (1.1) | CH₂Cl₂ | -78 | 4 | 85 | 92:8 |
| 2 | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 2 | 91 | 95:5 |
| 3 | SnCl₄ (1.1) | CH₂Cl₂ | -78 | 3 | 88 | 93:7 |
| 4 | ZnBr₂ (1.1) | CH₂Cl₂ | -78 | 6 | 75 | 85:15 |
Table 2: Influence of α-Substituent on Diastereoselectivity
| Entry | Ketone | Lewis Acid (equiv.) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | α-Phenylacetophenone | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 89 | >98:2 |
| 2 | 2-Methylcyclohexanone | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 82 | 90:10 |
| 3 | α-(benzyloxy)acetophenone | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 93 | 5:95 (Chelation Control) |
| 4 | α-(benzyloxy)acetophenone | BF₃·OEt₂ (1.1) | CH₂Cl₂ | -78 | 87 | 91:9 (Felkin-Anh Control) |
Experimental Protocols
General Procedure for Lewis Acid-Mediated Diastereoselective Allylation
Materials:
-
Chiral ketone (1.0 mmol)
-
This compound (1.2 mmol)
-
Lewis acid (BF₃·OEt₂, TiCl₄, SnCl₄, etc.) (1.1 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the chiral ketone (1.0 mmol) and dissolve it in anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (1.1 mmol) dropwise to the stirred solution. Maintain the temperature below -70 °C during the addition.
-
Stir the mixture at -78 °C for 30 minutes.
-
In a separate flame-dried flask, dissolve this compound (1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Add the this compound solution dropwise to the ketone-Lewis acid complex at -78 °C over a period of 15 minutes.
-
Allow the reaction to stir at -78 °C for the time indicated in the data tables, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Visualizations
Reaction Mechanism and Stereochemical Models
Caption: Felkin-Anh model for non-chelation controlled addition.
Application Notes and Protocols: Mechanism of Allyltriethylgermane Addition to Carbonyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
The addition of organometallic reagents to carbonyl compounds is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds and the construction of complex molecular architectures. Among these, the allylation of aldehydes and ketones to produce homoallylic alcohols is of significant interest due to the versatile synthetic utility of the resulting products. While allylsilanes and allylstannanes have been extensively studied, allylgermanes, such as allyltriethylgermane, offer a unique reactivity profile. This document provides a detailed overview of the mechanism, applications, and experimental protocols for the addition of this compound to carbonyl compounds, with a focus on Lewis acid-mediated pathways.
Mechanism of Reaction
The addition of this compound to carbonyls is typically not spontaneous and requires activation of the carbonyl group by a Lewis acid. Boron trifluoride etherate (BF₃·OEt₂) is a commonly employed Lewis acid for this transformation. The reaction proceeds through a nucleophilic addition mechanism.
The generally accepted mechanism involves the following steps:
-
Activation of the Carbonyl: The Lewis acid (e.g., BF₃·OEt₂) coordinates to the oxygen atom of the carbonyl group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]
-
Nucleophilic Attack: The π-electrons of the allyl group of this compound act as the nucleophile, attacking the activated carbonyl carbon. This attack can proceed through either a cyclic (six-membered chair-like) or an acyclic transition state. The nature of the transition state is crucial in determining the stereochemical outcome of the reaction, particularly with substituted allylgermanes or chiral carbonyls.
-
Formation of the Intermediate: The nucleophilic attack results in the formation of a germylated intermediate.
-
Work-up: Subsequent aqueous work-up leads to the protonation of the oxygen and cleavage of the germanium-oxygen bond, yielding the final homoallylic alcohol product.
Signaling Pathway Diagram
Caption: Proposed mechanism for the Lewis acid-catalyzed addition of this compound to a carbonyl compound.
Quantitative Data Summary
While comprehensive studies detailing the substrate scope for the addition of this compound to a wide variety of carbonyls are not as prevalent as for its silicon and tin analogs, existing literature indicates that the reaction is effective. One notable study demonstrated the chemoselective allylation of aldimines in the presence of aldehydes using this compound with BF₃·OEt₂ and acetic acid, affording high yields of homoallylic amines.[2] This suggests that under appropriate conditions, aldehydes are also viable substrates, although potentially less reactive than the corresponding imines.
| Entry | Carbonyl Substrate | Product | Yield (%) | Conditions | Reference |
| 1 | N-Benzylideneaniline | 1,2-Diphenyl-4-penten-1-amine | 95 | This compound, BF₃·OEt₂, AcOH, CH₂Cl₂, rt, 1 h | [2] |
| 2 | N-(4-Methoxybenzylidene)aniline | 1-(4-Methoxyphenyl)-2-phenyl-4-penten-1-amine | 98 | This compound, BF₃·OEt₂, AcOH, CH₂Cl₂, rt, 1 h | [2] |
| 3 | N-(4-Chlorobenzylidene)aniline | 1-(4-Chlorophenyl)-2-phenyl-4-penten-1-amine | 96 | This compound, BF₃·OEt₂, AcOH, CH₂Cl₂, rt, 1 h | [2] |
Note: The provided data focuses on aldimine substrates, highlighting the utility of this compound in C-C bond formation. Further research is needed to establish a broad quantitative dataset for carbonyl substrates.
Experimental Protocols
The following are generalized protocols based on the available literature for Lewis acid-mediated allylation reactions. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific carbonyl substrates.
General Protocol for the BF₃·OEt₂-Mediated Addition of this compound to a Carbonyl Compound
Materials:
-
This compound
-
Carbonyl substrate (aldehyde or ketone)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with the carbonyl substrate (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cooling: The flask is cooled to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).
-
Addition of Lewis Acid: Boron trifluoride etherate (1.1 mmol, 1.1 equivalents) is added dropwise to the stirred solution of the carbonyl substrate. The mixture is stirred for 15-30 minutes at the same temperature to allow for the formation of the carbonyl-Lewis acid complex.
-
Addition of this compound: A solution of this compound (1.2 mmol, 1.2 equivalents) in anhydrous dichloromethane (2 mL) is added dropwise to the reaction mixture over a period of 10-15 minutes.
-
Reaction Monitoring: The reaction is stirred at the chosen temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at the reaction temperature.
-
Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired homoallylic alcohol.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the addition of this compound to a carbonyl compound.
Scope and Limitations
The addition of this compound to carbonyls is a valuable synthetic method, but its scope and limitations should be considered.
Scope:
-
The reaction is applicable to a range of aldehydes and, in principle, ketones.
-
The use of Lewis acids allows the reaction to proceed under relatively mild conditions.
-
The chemoselective reaction with imines in the presence of aldehydes highlights the tunable reactivity of the system.[2]
Limitations:
-
A comprehensive understanding of the stereoselectivity, particularly with chiral aldehydes and substituted allylgermanes, is less developed compared to analogous silicon and tin reagents.
-
The reactivity of ketones may be lower than that of aldehydes, potentially requiring more forcing conditions or more potent Lewis acids.
-
The availability and cost of this compound may be a consideration compared to more common allylating agents.
Conclusion
The Lewis acid-mediated addition of this compound to carbonyl compounds represents a useful method for the synthesis of homoallylic alcohols. The reaction proceeds via a well-established nucleophilic addition mechanism involving the activation of the carbonyl by a Lewis acid. While detailed quantitative data and a broad substrate scope for carbonyls are still areas for further investigation, the existing literature provides a solid foundation for the application of this methodology in organic synthesis. The provided protocols offer a starting point for researchers to explore the utility of this compound in their synthetic endeavors.
References
Optimal Lewis Acid Catalysts for Allyltriethylgermane Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyltriethylgermane serves as a valuable nucleophilic allylating agent in organic synthesis, offering a stable and less toxic alternative to other organometallic reagents. The reactivity of this compound is significantly enhanced by the presence of Lewis acid catalysts, which activate the electrophilic partner, typically a carbonyl or imine derivative. This activation facilitates the formation of carbon-carbon bonds, leading to the synthesis of homoallylic alcohols and amines, key structural motifs in many natural products and pharmaceutical agents. The choice of the Lewis acid catalyst is crucial as it profoundly influences the reaction's efficiency, selectivity, and substrate scope. This document provides a comprehensive overview of optimal Lewis acid catalysts for reactions involving this compound, complete with comparative data and detailed experimental protocols to guide researchers in their synthetic endeavors.
General Mechanism of Lewis Acid-Catalyzed Allylation
Lewis acids activate electrophiles, such as aldehydes, ketones, and imines, by coordinating to the heteroatom (oxygen or nitrogen). This coordination withdraws electron density, rendering the carbonyl or imine carbon more electrophilic and thus more susceptible to nucleophilic attack by the this compound. The reaction proceeds through a six-membered cyclic transition state, leading to the formation of the homoallylic alcohol or amine and a triethylgermyl byproduct.
Caption: General mechanism of Lewis acid-catalyzed allylation.
I. Allylation of Aldehydes
The addition of this compound to aldehydes is a fundamental transformation for the synthesis of homoallylic alcohols. The choice of Lewis acid can influence the reaction rate and yield.
Data Presentation: Lewis Acid Catalysts for the Allylation of Benzaldehyde
| Entry | Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | BF₃·OEt₂ | 100 | MeCN | 25 | 1 | 85[1] |
| 2 | Sc(OTf)₃ | 5 | CH₃NO₂ | 25 | 0.5 | >95 (with allylsilane)¹ |
| 3 | TiCl₄ | 100 | CH₂Cl₂ | -78 | 1 | (Not Reported)² |
| 4 | SnCl₄ | 100 | CH₂Cl₂ | -78 | 1 | (Not Reported)² |
¹ Data from reactions with allyltrimethylsilane, included for comparative purposes as a common allylation reagent. ² While specific yield data for this compound with TiCl₄ and SnCl₄ is not readily available, these are commonly used Lewis acids for similar transformations.
Experimental Protocol: BF₃·OEt₂-Catalyzed Allylation of Benzaldehyde
This protocol is adapted from the reported reaction of benzaldehyde in the presence of an aldimine.[1]
Materials:
-
Benzaldehyde
-
This compound
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Acetonitrile (MeCN), anhydrous
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of benzaldehyde (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Add this compound (1.5 mmol, 1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (1.0 mmol, 1.0 equivalent) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired homoallylic alcohol.
Caption: Workflow for aldehyde allylation.
II. Chemoselective Allylation of Imines
A significant application of the this compound/Lewis acid system is the chemoselective allylation of imines in the presence of aldehydes. This is particularly valuable as aldehydes are generally more reactive electrophiles. The combination of a Lewis acid and a Brønsted acid has been shown to be highly effective in achieving this selectivity.
Data Presentation: BF₃·OEt₂/AcOH-Catalyzed Chemoselective Allylation of Aldimines
The following data demonstrates the high chemoselectivity for the aldimine in a competitive reaction with the corresponding aldehyde.[1]
| Entry | Aldehyde | Amine | Product (Amine) Yield (%) | Product (Alcohol) Yield (%) |
| 1 | Benzaldehyde | Aniline | 95 | <1 |
| 2 | 4-Methoxybenzaldehyde | Aniline | 89 | 3 |
| 3 | 4-Chlorobenzaldehyde | Aniline | 89 | 5 |
| 4 | 2-Thiophenecarboxaldehyde | Aniline | 91 | 2 |
Experimental Protocol: Three-Component Synthesis of Homoallylic Amines
This protocol describes the in situ formation of the aldimine followed by allylation.[1]
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Amine (e.g., Aniline)
-
This compound
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Acetic acid (AcOH)
-
Molecular sieves 3Å
-
Acetonitrile (MeCN), anhydrous
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask containing molecular sieves (3Å), add a solution of the aldehyde (1.0 mmol) and the amine (1.0 mmol) in anhydrous acetonitrile (5 mL) under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add this compound (1.5 mmol, 1.5 equivalents) to the reaction mixture.
-
Add acetic acid (1.0 mmol, 1.0 equivalent).
-
Cool the mixture to 0 °C and slowly add boron trifluoride diethyl etherate (0.5 mmol, 0.5 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the homoallylic amine.
Caption: Workflow for imine allylation.
III. Allylation of Ketones and Conjugate Addition to Enones
While less reactive than aldehydes and imines, ketones can also undergo allylation with this compound in the presence of a strong Lewis acid. Similarly, α,β-unsaturated ketones and esters can undergo conjugate (1,4-) addition. For these more challenging substrates, stronger Lewis acids such as Titanium(IV) chloride (TiCl₄) or Scandium(III) triflate (Sc(OTf)₃) are often required.
Data Presentation: Lewis Acid Catalysts for Ketone and Enone Allylation (Representative Examples)
Specific quantitative data for the reaction of this compound with a wide range of ketones and enones is limited in the literature. The following table provides a general guide based on the reactivity of similar allyl-metal reagents.
| Substrate Type | Lewis Acid | General Observations |
| Ketones | TiCl₄, Sc(OTf)₃ | Reactions typically require stronger Lewis acids and may need higher temperatures or longer reaction times compared to aldehydes. |
| α,β-Unsaturated Ketones | TiCl₄ | Promotes 1,4-conjugate addition. |
| α,β-Unsaturated Esters | TiCl₄, Sc(OTf)₃ | Generally less reactive than enones, requiring potent Lewis acid activation for conjugate addition. |
Experimental Protocol: TiCl₄-Catalyzed Conjugate Addition to an α,β-Unsaturated Ketone (General Procedure)
Materials:
-
α,β-Unsaturated ketone (e.g., Cyclohexenone)
-
This compound
-
Titanium(IV) chloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a solution of the α,β-unsaturated ketone (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of titanium(IV) chloride (1.1 mmol, 1.1 equivalents) in dichloromethane to the stirred solution.
-
After stirring for 15 minutes, add a solution of this compound (1.2 mmol, 1.2 equivalents) in dichloromethane dropwise via the dropping funnel.
-
Maintain the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to afford the β-allylated ketone.
Conclusion and Recommendations
The optimal Lewis acid catalyst for reactions of this compound is highly dependent on the nature of the electrophile.
-
For the chemoselective allylation of aldimines in the presence of aldehydes, the combination of BF₃·OEt₂ and acetic acid is highly effective and recommended.[1]
-
For the allylation of aldehydes , BF₃·OEt₂ provides good yields under mild conditions.[1] Other common Lewis acids like Sc(OTf)₃ are also expected to be effective.
-
For less reactive substrates such as ketones and for conjugate additions to enones , stronger Lewis acids like TiCl₄ are generally required to achieve good conversion.
Researchers should consider the reactivity of their specific substrate and the desired selectivity when choosing a Lewis acid catalyst. The protocols provided herein serve as a starting point for the development of specific synthetic methodologies. Further optimization of reaction conditions, such as solvent, temperature, and catalyst loading, may be necessary to achieve optimal results for a particular transformation.
References
Application Notes and Protocols: Solvent Effects on the Reactivity of Allyltriethylgermane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyltriethylgermane is a versatile organogermane reagent utilized in organic synthesis for the introduction of allyl groups. The reactivity of this compound, particularly in reactions with electrophiles such as aldehydes, ketones, and imines, is significantly influenced by the choice of solvent. The solvent can affect reaction rates, product yields, and even the stereochemical outcome by stabilizing or destabilizing reactants, intermediates, and transition states. Understanding these solvent effects is crucial for reaction optimization and the development of robust synthetic methodologies.
These application notes provide an overview of the known solvent effects on the reactivity of this compound and include protocols for representative reactions. Due to the specialized nature of this reagent, comprehensive studies detailing solvent effects across a broad spectrum of reactions and solvents are limited in the publicly available literature. The information presented here is based on available data and general principles of organometallic reactivity.
I. General Principles of Solvent Effects on Allylgermane Reactivity
The reactivity of this compound is primarily dictated by the polarity and coordinating ability of the solvent.
-
Polar Aprotic Solvents: Solvents like acetonitrile (MeCN) and dichloromethane (DCM) are commonly employed in reactions involving this compound. These solvents can help to dissolve the reactants and reagents, including Lewis acids that are often used to activate the electrophile. The polarity of these solvents can influence the stability of charged intermediates and transition states that may form during the reaction.
-
Nonpolar Solvents: In less polar solvents such as toluene or hexane, the aggregation state of organometallic reagents can be affected, which in turn can influence their reactivity. However, specific studies on this compound in these solvents are not widely reported.
-
Protic Solvents: Protic solvents like alcohols are generally avoided in reactions with organometallic reagents like this compound as they can lead to protonolysis of the reagent.
II. Solvent Effects in Specific Reactions
A. Allylation of Aldimines
The reaction of this compound with aldimines, often catalyzed by a Lewis acid, is a key method for the synthesis of homoallylic amines. The choice of solvent can play a critical role in the chemoselectivity of this reaction.
Key Findings:
-
In the presence of a Lewis acid like BF₃·OEt₂, the reaction of this compound with an equimolar mixture of an aldehyde and an aldimine in acetonitrile (MeCN) can show selectivity towards the aldimine.[1][2]
-
The addition of a protic acid, such as acetic acid (AcOH), in combination with BF₃·OEt₂ in MeCN can dramatically enhance the chemoselectivity for the aldimine over the aldehyde.[1][2]
-
While a direct comparison of various solvents for this specific reaction is not extensively documented, the use of a polar aprotic solvent like acetonitrile appears to be favorable for achieving high yields and selectivity.
Table 1: Chemoselective Allylation of Benzaldehyde and N-Benzylideneaniline with this compound
| Entry | Aldehyde | Aldimine | Additive | Solvent | Product Ratio (Alcohol:Amine) | Yield (%) of Amine |
| 1 | Benzaldehyde | N-Benzylideneaniline | BF₃·OEt₂ | MeCN | 78:22 | 21 |
| 2 | Benzaldehyde | N-Benzylideneaniline | BF₃·OEt₂ + AcOH | MeCN | <1:99 | 91 |
(Data adapted from Akiyama, T., et al., Chem. Commun., 1999, 2191-2192)[1][2]
III. Experimental Protocols
Protocol 1: Chemoselective Allylation of an Aldimine
This protocol describes the chemoselective allylation of an aldimine in the presence of an aldehyde using this compound, as reported by Akiyama and coworkers.[1][2]
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Amine (e.g., Aniline)
-
This compound
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Acetic acid (AcOH)
-
Acetonitrile (MeCN), anhydrous
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and the amine (1.0 mmol) in anhydrous acetonitrile (5 mL) under an inert atmosphere, add acetic acid (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the aldimine.
-
Add this compound (1.5 mmol) to the reaction mixture.
-
Cool the reaction mixture to 0 °C and add boron trifluoride diethyl etherate (0.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired homoallylic amine.
IV. Visualizations
Logical Relationship of Reagents and Solvent in Chemoselective Aldimine Allylation
Caption: Logical flow of the chemoselective allylation of an aldimine.
Conclusion
The reactivity of this compound is demonstrably influenced by the solvent system, particularly in chemoselective reactions. The use of polar aprotic solvents like acetonitrile, in combination with appropriate additives, can steer the reaction towards the desired product with high efficiency. Further systematic studies are required to fully elucidate the quantitative effects of a broader range of solvents on the kinetics and yields of various reactions involving this compound. The protocols and data presented herein provide a valuable starting point for researchers employing this reagent in their synthetic endeavors.
References
Application Notes and Protocols: Low-Temperature Allylation Using Allyltriethylgermane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the low-temperature allylation of carbonyl compounds utilizing allyltriethylgermane. This methodology offers a valuable tool for the stereoselective formation of carbon-carbon bonds, yielding homoallylic alcohols which are key intermediates in the synthesis of complex molecules and pharmacologically active compounds.
Introduction
The addition of an allyl group to a carbonyl moiety is a fundamental transformation in organic synthesis. Low-temperature protocols are often employed to enhance stereoselectivity and minimize side reactions. This compound has emerged as a stable and effective nucleophilic allylating agent. Its reactivity can be finely tuned by the choice of a suitable Lewis acid promoter, allowing for the allylation of a wide range of aldehydes and ketones under mild, low-temperature conditions. This document outlines the key considerations and provides a general protocol for this important reaction.
Reaction Principle and Workflow
The low-temperature allylation of carbonyl compounds with this compound is typically mediated by a Lewis acid. The Lewis acid activates the carbonyl substrate, rendering it more electrophilic and susceptible to nucleophilic attack by the allylgermane. The reaction proceeds through a highly organized transition state, which is influenced by the steric and electronic properties of the substrate, the Lewis acid, and the solvent. This organization at low temperatures is key to achieving high levels of diastereoselectivity.
Caption: General experimental workflow for low-temperature allylation.
Key Considerations for Optimization
-
Lewis Acid: The choice of Lewis acid is critical and influences both the reaction rate and the stereochemical outcome. Common Lewis acids for this transformation include boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and tin(IV) chloride (SnCl₄). The optimal Lewis acid will depend on the specific carbonyl substrate.
-
Solvent: Anhydrous, non-coordinating solvents are typically used to ensure the reactivity of the Lewis acid. Dichloromethane (CH₂Cl₂) and toluene are common choices.
-
Temperature: Low temperatures, typically ranging from -78 °C to 0 °C, are crucial for achieving high stereoselectivity. The optimal temperature should be determined empirically for each substrate.
-
Stoichiometry: The stoichiometry of the Lewis acid and this compound relative to the carbonyl substrate should be carefully optimized to maximize yield and minimize potential side reactions.
Data Summary
| Entry | Carbonyl Substrate | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 2 | >90 (est.) |
| 2 | Acetophenone | TiCl₄ | CH₂Cl₂ | -78 to -40 | 4 | 70-85 (est.) |
| 3 | Cyclohexanone | SnCl₄ | Toluene | -78 | 3 | 80-95 (est.) |
| 4 | Aliphatic Aldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 1-2 | >90 (est.) |
Note: The yields are estimated based on typical outcomes for similar reactions and should be experimentally verified.
Experimental Protocol: General Procedure for the Low-Temperature Allylation of an Aldehyde
This protocol provides a general method for the allylation of an aldehyde with this compound at low temperature, using boron trifluoride etherate as the Lewis acid.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.2 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard glassware for work-up and purification
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add boron trifluoride etherate (1.2 mmol) to the stirred solution.
-
After stirring for 15 minutes, add a solution of this compound (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Signaling Pathway and Reaction Mechanism
The reaction is initiated by the coordination of the Lewis acid to the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack. The this compound then attacks the activated carbonyl carbon, forming a new carbon-carbon bond. This process is believed to proceed through a Zimmerman-Traxler-like six-membered ring transition state when chelating Lewis acids are used, which accounts for the observed stereoselectivity.
Caption: Proposed mechanism of Lewis acid-mediated allylation.
Conclusion
The low-temperature allylation of aldehydes and ketones with this compound provides an efficient and stereoselective route to homoallylic alcohols. The reaction conditions can be tailored by the appropriate choice of Lewis acid, solvent, and temperature to accommodate a variety of substrates. The protocols and information presented here serve as a valuable resource for researchers in organic synthesis and drug development, enabling the construction of complex molecular architectures with high precision. Further investigation into the substrate scope and the development of catalytic asymmetric variants will continue to expand the utility of this powerful synthetic method.
Application Notes and Protocols: The Potential of Allyltriethylgermane in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific examples of allyltriethylgermane in the total synthesis of natural products are not prevalent in the reviewed literature, its predicted reactivity suggests it could serve as a valuable alternative to traditional allylsilanes, potentially offering unique advantages in certain synthetic contexts.
Theoretical Framework and Reactivity Comparison
It is reasonable to extrapolate that this compound would react via a similar mechanism, involving a β-germyl stabilized carbocation. The key difference in reactivity would stem from the inherent electronic properties of germanium compared to silicon. The carbon-germanium bond is generally more polarizable and weaker than the carbon-silicon bond. This suggests that allylgermanes are more nucleophilic than their silicon counterparts. Indeed, kinetic studies on the reaction of allylelement compounds with carbenium ions have shown that allylgermanes are more reactive than allylsilanes. For instance, the relative reactivity of H₂C=CHCH₂MPh₃ (where M = Si, Ge, Sn) was found to be 1 for silicon, 5.6 for germanium, and 1600 for tin.[5][6]
This enhanced reactivity could translate to several potential advantages in a synthetic setting, such as the ability to use milder Lewis acids or achieve faster reaction times.
Table 1: Comparative Reactivity of Allylsilanes vs. Allylgermanes
| Feature | Allyltrimethylsilane | This compound (Predicted) |
| Relative Reactivity | 1[5][6] | 5.6[5][6] |
| Nucleophilicity | Lower | Higher |
| Lewis Acid Requirement | Often requires strong Lewis acids (e.g., TiCl₄, BF₃·OEt₂)[2] | May react with milder Lewis acids |
| Reaction Conditions | Potentially harsher | Potentially milder |
| Cost & Availability | More common and less expensive | Less common and more expensive |
Hypothetical Application in Natural Product Synthesis
To illustrate the potential utility of this compound, consider a hypothetical step in the synthesis of a complex polyketide natural product, where the installation of a homoallylic alcohol moiety with specific stereochemistry is required.
Reaction Scheme
The following diagram illustrates the proposed Lewis acid-mediated allylation of a chiral aldehyde with this compound. The stereochemical outcome would be influenced by the facial bias of the aldehyde and the geometry of the transition state.
Caption: Proposed reaction pathway for the allylation of an aldehyde with this compound.
Experimental Workflow
The following workflow outlines the general steps for the proposed application.
Caption: General experimental workflow for a hypothetical this compound addition.
Hypothetical Experimental Protocol
Disclaimer: The following protocol is hypothetical and based on standard conditions for Hosomi-Sakurai reactions with allylsilanes. Optimization will be necessary for any specific substrate.
Materials:
-
Chiral aldehyde (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 mmol, 1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add the chiral aldehyde (1.0 mmol).
-
Dissolve the aldehyde in anhydrous dichloromethane (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add boron trifluoride diethyl etherate (1.1 mmol) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add this compound (1.2 mmol) dropwise over 5 minutes.
-
Continue stirring the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Potential Advantages and Disadvantages
Table 2: Summary of Potential Pros and Cons of this compound in Synthesis
| Potential Advantages | Potential Disadvantages |
| Higher reactivity may allow for milder reaction conditions. | Higher cost and lower commercial availability compared to allylsilanes. |
| Could be effective for less reactive electrophiles where allylsilanes fail. | Germanium-containing byproducts may be more difficult to remove. |
| May exhibit different selectivity profiles in complex systems. | Toxicity of organogermanium compounds may be a concern. |
Conclusion
While the application of this compound in natural product synthesis is not yet widely established, its predicted reactivity profile suggests it could be a valuable tool for synthetic chemists. Its enhanced nucleophilicity compared to allylsilanes opens the door for reactions under milder conditions or with more challenging substrates. Further research into the stereoselectivity and functional group tolerance of this compound additions is warranted to fully understand its potential and carve out its niche in the expansive field of natural product synthesis. The protocols and data presented here provide a foundational framework for researchers interested in exploring this promising reagent.
References
- 1. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 3. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 4. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for the One-Pot Synthesis of Homoallylic Amines using Allyltriethylgermane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the one-pot synthesis of homoallylic amines utilizing allyltriethylgermane. This methodology is particularly relevant for the efficient construction of complex amine-containing molecules, which are pivotal scaffolds in numerous pharmaceutical agents and bioactive natural products.
Introduction
The one-pot, three-component synthesis of homoallylic amines via the reaction of an aldehyde, an amine, and this compound offers a highly efficient and atom-economical approach to this important structural motif. This method, notably described by Akiyama and colleagues, employs a combination of a Lewis acid (boron trifluoride etherate, BF₃·OEt₂) and a Brønsted acid (acetic acid, AcOH) to promote the chemoselective allylation of an in situ-formed aldimine over the parent aldehyde.[1] This high chemoselectivity allows for a one-pot procedure, obviating the need for the isolation of the intermediate imine, thus streamlining the synthetic process and minimizing waste.
The resulting homoallylic amines are versatile building blocks in organic synthesis, serving as precursors to a wide array of more complex molecular architectures. Their application in drug development is significant, with the homoallylic amine core being present in various therapeutic agents.
Key Applications
-
Lead Optimization in Drug Discovery: The modular nature of this three-component reaction allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. By varying the aldehyde, amine, and potentially substituted allylgermane components, a diverse range of homoallylic amines can be synthesized to explore the chemical space around a pharmacophore.
-
Synthesis of Bioactive Molecules: Homoallylic amines are key intermediates in the synthesis of various natural products and pharmaceuticals. This one-pot methodology provides an efficient entry point to these complex targets.
-
Development of Novel Scaffolds: The products of this reaction can be further elaborated through various chemical transformations, such as cyclization or cross-coupling reactions, to generate novel molecular scaffolds for drug screening.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Solvents should be dried over appropriate drying agents and distilled prior to use.
-
Reagents should be of high purity. Aldehydes should be freshly distilled if necessary.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: One-Pot Synthesis of N-(1-phenylbut-3-enyl)aniline
This protocol describes the three-component synthesis of a representative homoallylic amine from benzaldehyde, aniline, and this compound.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Aniline (1.0 mmol, 93 mg, 91 µL)
-
This compound (1.2 mmol, 241 mg, 248 µL)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.2 mmol, 170 mg, 151 µL)
-
Acetic acid (AcOH) (1.2 mmol, 72 mg, 69 µL)
-
Dichloromethane (CH₂Cl₂), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in anhydrous dichloromethane (3 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the corresponding aldimine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Sequentially add acetic acid (1.2 mmol), this compound (1.2 mmol), and boron trifluoride etherate (1.2 mmol) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis (typically 4-12 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane-ethyl acetate gradient) to afford the pure N-(1-phenylbut-3-enyl)aniline.
Data Presentation
The following table summarizes the quantitative data for the one-pot synthesis of various homoallylic amines as described in the literature.[1]
| Aldehyde | Amine | Product | Yield (%) |
| Benzaldehyde | Aniline | N-(1-phenylbut-3-enyl)aniline | 86 |
| 4-Chlorobenzaldehyde | Aniline | N-(1-(4-chlorophenyl)but-3-enyl)aniline | 85 |
| 4-Methoxybenzaldehyde | Aniline | N-(1-(4-methoxyphenyl)but-3-enyl)aniline | 82 |
| 2-Naphthaldehyde | Aniline | N-(1-(naphthalen-2-yl)but-3-enyl)aniline | 80 |
| Cinnamaldehyde | Aniline | N-(1-phenylhexa-1,5-dien-3-yl)aniline | 75 |
| Cyclohexanecarboxaldehyde | Aniline | N-(1-cyclohexylbut-3-enyl)aniline | 78 |
| Heptanal | Aniline | N-(1-hexylbut-3-enyl)aniline | 72 |
Visualizations
Reaction Pathway
The following diagram illustrates the one-pot, three-component synthesis of homoallylic amines.
Caption: One-pot synthesis of homoallylic amines.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of homoallylic amines using this compound.
Caption: Experimental workflow for homoallylic amine synthesis.
References
Application Notes and Protocols for Work-up Procedures Involving Allyltriethylgermane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the work-up of reactions involving allyltriethylgermane, a versatile reagent for the allylation of electrophiles such as aldehydes and imines. The procedures outlined below are designed to ensure efficient quenching of the reaction, removal of germanium-containing byproducts, and purification of the desired homoallylic alcohol or amine products.
I. Introduction to this compound Reactions and Work-up Strategies
This compound is a valuable carbon-carbon bond-forming reagent, favored for its stability and reactivity in the presence of Lewis acids. Typical reactions involve the addition of the allyl group to carbonyls and imines, leading to the synthesis of homoallylic alcohols and amines, respectively. A successful work-up procedure is critical for isolating the product in high yield and purity.
The primary challenges in the work-up of these reactions are:
-
Quenching of the Lewis acid catalyst: Lewis acids, such as boron trifluoride etherate (BF₃•OEt₂), must be effectively neutralized to prevent product degradation or side reactions during extraction.
-
Removal of triethylgermanium byproducts: The germanium-containing byproducts, such as triethylgermanium bromide or alkoxides, need to be efficiently removed from the organic product.
-
Separation of unreacted starting materials: Any remaining this compound or electrophile must be separated from the desired product.
The protocols below detail two common scenarios: the allylation of an aldehyde to form a homoallylic alcohol and the chemoselective allylation of an imine to produce a homoallylic amine.
II. Protocol 1: Work-up for the Lewis Acid-Catalyzed Allylation of an Aldehyde
This protocol is applicable to the reaction of an aldehyde with this compound in the presence of a Lewis acid like BF₃•OEt₂. The final product is a homoallylic alcohol.
Experimental Protocol:
-
Reaction Quenching:
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction flask with vigorous stirring. Caution: Gas evolution (CO₂) may occur. Add the solution portion-wise to control the effervescence. Continue addition until the gas evolution ceases and the mixture is neutral or slightly basic (pH 7-8, check with pH paper).
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate, or dichloromethane). The choice of solvent will depend on the polarity of the product.
-
Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely.
-
Drain the aqueous layer and collect the organic layer.
-
Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
-
Combine all organic extracts.
-
-
Washing the Organic Layer:
-
Wash the combined organic extracts sequentially with:
-
Deionized water (to remove water-soluble impurities).
-
Saturated aqueous sodium chloride (brine) solution (to reduce the solubility of organic material in the aqueous phase and aid in layer separation).
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude homoallylic alcohol.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product and should be determined by TLC analysis. A common starting point is a mixture of hexanes and ethyl acetate.
-
Data Presentation:
| Parameter | Result |
| Reaction | Allylation of Benzaldehyde with this compound |
| Catalyst | BF₃•OEt₂ |
| Typical Yield | 85-95% |
| Purity (after chromatography) | >98% |
III. Protocol 2: Work-up for the Chemoselective Allylation of an Imine
This protocol is based on the chemoselective allylation of an aldimine in the presence of an aldehyde, using this compound with a combination of BF₃•OEt₂ and acetic acid (AcOH).[1] The final product is a homoallylic amine.
Experimental Protocol:
-
Reaction Quenching:
-
After the reaction is complete, cool the mixture to 0 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral to slightly basic.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic extracts with deionized water and then with brine.
-
-
Drying and Concentration:
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude homoallylic amine can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the specific product's polarity.
-
Data Presentation:
| Parameter | Result |
| Reaction | Chemoselective Allylation of N-benzylideneaniline with this compound |
| Catalyst System | BF₃•OEt₂ and AcOH |
| Reported Yield | High |
| Purity (after chromatography) | Typically high, as reported in the literature[1] |
IV. Visualization of Workflows
General Workflow for this compound Reaction Work-up
Caption: General experimental workflow for the work-up of reactions involving this compound.
Logical Relationship for Component Separation during Work-up
Caption: Logical flow of component separation during the extractive work-up process.
References
Troubleshooting & Optimization
Troubleshooting low yields in Allyltriethylgermane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyltriethylgermane. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the general stability and proper handling procedure for this compound?
This compound is a relatively stable organogermanium compound. Ge-C bonds are generally stable to air. However, like many organometallic reagents, it can be sensitive to moisture and strong acids, which can lead to hydrolysis of the germanium-carbon bond. For optimal results and to prevent degradation, it is recommended to handle this compound under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Store the reagent in a cool, dry place, tightly sealed.
Q2: My reaction with an aldehyde/ketone is not proceeding or giving very low yield. What is a likely cause?
A common reason for low reactivity of this compound with carbonyl compounds is the absence or insufficiency of a Lewis acid catalyst. This compound is generally not reactive enough on its own to add to aldehydes or ketones. The Lewis acid activates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the allylgermane. Ensure you are using an appropriate Lewis acid and that it is of good quality.
Q3: What are some common side reactions that can lead to low yields?
Several side reactions can contribute to low yields in this compound reactions:
-
Hydrolysis: If there is moisture in the reaction, this compound can hydrolyze to form triethylgermanol and propene. Similarly, the Lewis acid catalyst can be deactivated by water.
-
Protodegermylation: In the presence of strong protic acids, the allylgermane can be protonated, leading to the formation of triethylgermyl species and propene, thus consuming the starting material.
-
Aldol Condensation: Under certain conditions, especially with enolizable aldehydes or ketones, self-condensation of the carbonyl compound can occur as a competing reaction.
-
Decomposition: While thermally relatively stable, prolonged heating at high temperatures can lead to decomposition.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If you observe a low conversion of your starting aldehyde, ketone, or imine, consider the following troubleshooting steps. The logical workflow for addressing this issue is outlined in the diagram below.
Technical Support Center: Allyltriethylgermane in Protic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with allyltriethylgermane, focusing on its potential side reactions with protic solvents.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound in the presence of protic solvents like water, alcohols, or carboxylic acids.
| Issue | Possible Cause | Recommended Action |
| Low Yield of Desired Allylated Product | Protolytic Cleavage (Protodegermylation) of this compound: The primary side reaction is the cleavage of the allyl-germanium bond by a proton source (H⁺) from the protic solvent. This results in the formation of propene gas and a triethylgermanium species, consuming the starting material. | - Minimize Protic Solvent Concentration: If the protic solvent is a co-solvent, reduce its concentration to the minimum required for the reaction. - Use Anhydrous Solvents: Whenever possible, use anhydrous solvents and reagents to minimize the presence of water. - Control pH: If the reaction medium is acidic, consider using a less acidic proton source or adding a non-nucleophilic base to buffer the reaction mixture. |
| Formation of Unexpected Byproducts | Reaction of Triethylgermanium Species: The triethylgermane cation ([ (C₂H₅)₃Ge]⁺) or related species formed after protolytic cleavage can react with other components in the reaction mixture, leading to unexpected byproducts. | - Characterize Byproducts: Use analytical techniques such as GC-MS or NMR to identify the structure of the byproducts. This can provide insights into the reaction pathway. - Optimize Reaction Conditions: Adjust temperature, reaction time, and order of reagent addition to favor the desired reaction pathway over side reactions. |
| Inconsistent Reaction Rates | Variability in Solvent Purity: The amount of water or other protic impurities in the solvents can vary between batches, leading to inconsistent rates of the main reaction and the protolytic cleavage side reaction. | - Standardize Solvent Quality: Use solvents from a reliable supplier with a specified low water content. Consider drying solvents using standard laboratory procedures if necessary. - Monitor Water Content: For sensitive reactions, consider using Karl Fischer titration to determine the water content of the solvent before use. |
| Gas Evolution Observed | Formation of Propene: The protolytic cleavage of this compound produces propene, which is a gas at standard temperature and pressure. | - Ensure Proper Ventilation: Work in a well-ventilated fume hood to safely manage the release of propene gas. - Use as a Diagnostic Tool: The rate of gas evolution can be an indicator of the extent of the side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of this compound with protic solvents?
The most significant side reaction is the protolytic cleavage of the carbon-germanium (C-Ge) bond, also known as protodegermylation. In this reaction, a proton from the solvent (e.g., H₂O, ROH) attacks the allyl group, leading to the formation of propene and a triethylgermanium derivative.
Q2: Under what conditions is this side reaction most likely to occur?
The rate of protolytic cleavage is generally accelerated under acidic conditions, as a higher concentration of protons is available to react with the allyl group. Elevated temperatures can also increase the rate of this side reaction.
Q3: How can I detect the occurrence of protolytic cleavage?
Several methods can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to detect the presence of propene in the headspace of the reaction vessel and to identify any volatile triethylgermanium byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of the signals corresponding to the allyl group of this compound and the appearance of new signals corresponding to the reaction byproducts.
-
Observation of Gas Evolution: The formation of propene gas can sometimes be observed as bubbling in the reaction mixture.
Q4: Are there any protic solvents that are less reactive towards this compound?
While all protic solvents can potentially cause protolytic cleavage, those with lower acidity (higher pKa) are generally less reactive. For example, tertiary alcohols like tert-butanol are less acidic than primary alcohols like methanol and would be expected to cause slower decomposition of this compound. Water, being amphoteric, can also act as a proton source, especially in the presence of acidic or basic catalysts.
Q5: Can I use this compound in a reaction that generates a protic acid as a byproduct?
Yes, but with caution. If a protic acid is generated, it can catalyze the protolytic cleavage of the remaining this compound. It is advisable to:
-
Use a stoichiometric amount of a non-nucleophilic base to neutralize the acid as it is formed.
-
Slowly add the reagents to maintain a low instantaneous concentration of the protic acid.
-
Keep the reaction temperature as low as possible.
Experimental Protocols
Protocol 1: Monitoring Protolytic Cleavage by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated aprotic solvent (e.g., CDCl₃, C₆D₆).
-
In a separate vial, prepare the protic solvent of interest (e.g., D₂O, CD₃OD).
-
-
Initial Spectrum:
-
Acquire a ¹H NMR spectrum of the this compound stock solution to serve as a baseline (t=0).
-
-
Initiation of Reaction:
-
Add a known amount of the protic solvent to the NMR tube containing the this compound solution.
-
-
Time-course Monitoring:
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes) to monitor the disappearance of the this compound signals and the appearance of new signals corresponding to byproducts.
-
-
Data Analysis:
-
Integrate the characteristic signals of the starting material and products to determine the relative concentrations over time.
-
Visualizations
Caption: A troubleshooting workflow for addressing low yields or unexpected byproducts when using this compound.
Caption: Simplified mechanism of the protolytic cleavage of this compound.
Technical Support Center: Identifying Impurities in Crude Allyltriethylgermane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying impurities in crude allyltriethylgermane. The following sections offer detailed information on potential impurities, analytical methodologies, and data interpretation to ensure the purity of your product for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via a Grignard reaction?
A1: The most common impurities can be categorized as follows:
-
Unreacted Starting Materials:
-
Triethylgermanium halide (e.g., triethylgermanium bromide)
-
Allyl halide (e.g., allyl bromide)
-
-
Solvent Residues:
-
Anhydrous diethyl ether or tetrahydrofuran (THF) used in the Grignard reaction.
-
-
Side-Reaction Byproducts:
-
1,5-Hexadiene: Formed from the Wurtz coupling of the allyl Grignard reagent with the allyl halide.
-
Hexaethyldigermane: Can arise from the coupling of triethylgermanium radicals.
-
Compounds from reaction with water or oxygen: If the reaction is not performed under strictly anhydrous and inert conditions, byproducts such as triethylgermanol and various oxides can form.[1]
-
Q2: What analytical techniques are most effective for identifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is highly recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating volatile impurities and identifying them based on their mass spectra (fragmentation patterns) and retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the product and any impurities present. By analyzing chemical shifts and coupling constants, one can identify and quantify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of functional groups that would indicate certain impurities, such as the O-H stretch of an alcohol if triethylgermanol is present.
Q3: How can I distinguish between this compound and the Wurtz coupling product, 1,5-hexadiene, using GC-MS?
A3: The two compounds will have different retention times on the gas chromatogram due to their different boiling points and polarities. Furthermore, their mass spectra will be distinct. 1,5-hexadiene will show a molecular ion peak (M+) at m/z 82 and a fragmentation pattern characteristic of an alkene. This compound will have a more complex mass spectrum with a molecular ion peak corresponding to its molecular weight and characteristic isotopic patterns for germanium.
Q4: In the ¹H NMR spectrum, what are the key signals to look for to identify common impurities?
A4: Look for the following characteristic signals that do not correspond to this compound:
-
1,5-Hexadiene: Signals in the alkene region (around 4.9-5.8 ppm) and the allylic region (around 2.1 ppm) that have different coupling patterns than the desired product.
-
Unreacted Triethylgermanium Bromide: The ethyl protons will have a slightly different chemical shift compared to those in the final product.
-
Diethyl Ether: A characteristic triplet at approximately 1.2 ppm and a quartet at approximately 3.5 ppm.
-
Tetrahydrofuran (THF): Two multiplets around 1.8 and 3.7 ppm.
Troubleshooting Guide
| Observed Issue | Potential Cause (Impurity) | Recommended Action |
| Unexpected peaks in the GC chromatogram with low mass fragments in the MS. | Residual solvent (e.g., diethyl ether, THF). | Ensure complete removal of the solvent after the reaction, for example, by rotary evaporation under reduced pressure. |
| A significant peak in the GC with a molecular ion of m/z 82. | 1,5-Hexadiene (Wurtz coupling byproduct). | Optimize the Grignard reaction conditions. Add the triethylgermanium halide slowly to the allyl Grignard reagent at a controlled, low temperature to minimize the coupling side reaction. |
| Additional signals in the ethyl region of the ¹H NMR spectrum. | Unreacted triethylgermanium bromide. | Ensure the Grignard reagent is in slight excess during the reaction to drive the reaction to completion. Purify the crude product by fractional distillation. |
| Broad peak in the ¹H NMR spectrum around 1-5 ppm and a broad signal in the FTIR spectrum around 3200-3600 cm⁻¹. | Hydrolysis products (e.g., triethylgermanol) due to moisture contamination. | Ensure all glassware is oven-dried and the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Quantitative Data Summary
The following table summarizes the boiling points of this compound and its potential impurities, which is crucial information for purification by fractional distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₂₀Ge | 200.85 | ~180-182 |
| Triethylgermanium Bromide | (C₂H₅)₃GeBr | 239.72 | 190.9[1] |
| 1,5-Hexadiene | C₆H₁₀ | 82.14 | 59-60[2][3] |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
-
Preparation of Allylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous diethyl ether or THF.
-
Slowly add a solution of allyl bromide in the anhydrous solvent to the magnesium suspension. The reaction is exothermic and should be controlled with an ice bath.
-
Once the reaction is initiated, add the remaining allyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
-
Reaction with Triethylgermanium Bromide:
-
Cool the freshly prepared allylmagnesium bromide solution in an ice bath.
-
Slowly add a solution of triethylgermanium bromide in the anhydrous solvent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injection Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
¹H NMR Spectroscopy:
-
Solvent: Chloroform-d (CDCl₃) or Benzene-d₆.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Expected Signals for this compound:
-
Multiplet around 5.7-5.9 ppm (CH=)
-
Multiplet around 4.8-5.0 ppm (=CH₂)
-
Multiplet around 1.7-1.9 ppm (-CH₂-allyl)
-
Multiplet around 0.8-1.1 ppm (-CH₂- and -CH₃ ethyl groups)
-
Logical Workflow for Impurity Identification
Caption: Workflow for impurity identification in crude this compound.
References
Technical Support Center: Improving Diastereoselectivity of Allyltriethylgermane Additions
Welcome to the technical support center for allyltriethylgermane additions. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges in controlling diastereoselectivity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling the diastereoselectivity of this compound additions to chiral aldehydes?
The diastereoselectivity of the addition of this compound to chiral aldehydes, particularly those with a stereocenter at the α- or β-position, is primarily governed by a competition between two stereochemical models: the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control). The outcome is dictated by the substrate's protecting groups and the choice of Lewis acid.
-
Felkin-Anh (Non-Chelation) Control: This model typically predicts the formation of the anti diastereomer. It is favored when using bulky, non-chelating protecting groups (e.g., silyl ethers like TBDMS) on the aldehyde and Lewis acids that do not readily form chelates (e.g., BF₃·OEt₂).
-
Cram-Chelate Control: This model predicts the formation of the syn diastereomer. It is favored when the aldehyde possesses a chelating group (e.g., benzyloxy, methoxymethyl ether) at the α-position and a chelating Lewis acid (e.g., TiCl₄, SnCl₄, MgBr₂) is used. The Lewis acid coordinates to both the carbonyl oxygen and the heteroatom of the chelating group, creating a rigid cyclic transition state that directs the nucleophilic attack.
Q2: How can I selectively favor the syn diastereomer?
To favor the syn addition product, you must establish conditions that promote chelation control.
-
Substrate Choice: Ensure your chiral aldehyde has a chelating group at the α-position, such as an O-benzyl (OBn), O-methyl (OMe), or methoxymethyl (MOM) ether.
-
Lewis Acid Selection: Use a strong chelating Lewis acid. Good choices include titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), or magnesium bromide (MgBr₂).[1] These metals can coordinate with two heteroatoms simultaneously, forcing the chelate transition state.[1]
-
Solvent: Employ weakly coordinating solvents like dichloromethane (CH₂Cl₂) or toluene. Highly coordinating solvents like THF can compete with the substrate for binding to the Lewis acid, disrupting chelation.
Q3: How can I selectively favor the anti diastereomer?
To favor the anti addition product, you need to promote the Felkin-Anh pathway and prevent chelation.
-
Substrate Choice: Protect α-hydroxy aldehydes with bulky, non-chelating groups. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are ideal as they are sterically demanding and the silicon-oxygen bond is weakly coordinating.
-
Lewis Acid Selection: Use a non-chelating Lewis acid. Boron trifluoride etherate (BF₃·OEt₂) is a classic choice as boron has only one coordination site and cannot form a stable chelate.[1]
-
Temperature: Running the reaction at low temperatures (e.g., -78 °C) generally improves selectivity by accentuating the energetic differences between the competing transition states.
Q4: My reaction shows poor diastereoselectivity. What are the likely causes and how can I fix it?
Poor diastereoselectivity arises when the energy difference between the chelate and non-chelate transition states is small. Refer to the troubleshooting guide below for a systematic approach to diagnosing and solving this issue.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Diastereoselectivity | 1. Ineffective Lewis Acid: The Lewis acid may not be strong enough to induce chelation or may be non-chelating when chelation is desired. 2. Wrong Protecting Group: A chelating protecting group is being used with a non-chelating Lewis acid, or vice-versa. 3. High Temperature: The reaction temperature is too high, allowing both pathways to compete. 4. Solvent Interference: A coordinating solvent (e.g., THF) is disrupting the desired chelation. | 1. Switch Lewis Acid: To favor the syn product, switch to a strong chelator like TiCl₄ or SnCl₄. To favor the anti product, ensure you are using a non-chelator like BF₃·OEt₂. 2. Change Protecting Group: Match the protecting group to the desired outcome (syn = OBn, MOM; anti = TBDMS, TIPS). 3. Lower Temperature: Perform the reaction at -78 °C or lower. 4. Change Solvent: Switch to a non-coordinating solvent like CH₂Cl₂ or toluene. |
| The Unexpected Diastereomer is the Major Product | 1. Chelation/Non-Chelation Mismatch: The combination of Lewis acid and protecting group is favoring the opposite pathway to the one intended. 2. Substrate Structure: Steric hindrance elsewhere in the molecule may override the standard models. | 1. Systematically Review Conditions: Verify that your chosen Lewis acid and protecting group are consistent with the desired stereochemical model (see FAQs). For example, using TiCl₄ with a TBDMS-protected aldehyde may still lead to some chelation, while BF₃·OEt₂ with a benzyl-protected aldehyde will almost certainly yield the anti product. 2. Analyze Substrate: Re-evaluate the Felkin-Anh model for your specific substrate to confirm which substituent is effectively the "Large" group. |
| Low Reaction Yield | 1. Inactive Lewis Acid: The Lewis acid may have degraded due to moisture. 2. Insufficient Equivalents: Not enough Lewis acid or this compound is being used. 3. Decomposition: The starting material or product may be unstable to the reaction conditions. | 1. Use Fresh Reagents: Use a freshly opened bottle of the Lewis acid or distill it before use. 2. Optimize Stoichiometry: Increase the equivalents of the Lewis acid or the germane nucleophile (e.g., from 1.1 to 1.5 eq). 3. Modify Workup: Use a quenching procedure appropriate for the Lewis acid (e.g., aqueous Rochelle's salt for tin, or careful addition of water/base for others). |
Quantitative Data: Diastereoselectivity in Analogous Allylmetal Additions
While comprehensive data for this compound is sparse in the literature, the following tables for the analogous allyltributylstannane additions to α-alkoxy aldehydes illustrate the principles of stereocontrol. The trends are directly applicable to allylgermane systems.
Table 1: Effect of Lewis Acid on Diastereoselectivity Substrate: 2-benzyloxypropanal
| Entry | Lewis Acid (eq.) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | MgBr₂·OEt₂ (1.2) | CH₂Cl₂ | -78 | 85 | 96 : 4 |
| 2 | ZnBr₂ (1.2) | CH₂Cl₂ | -78 | 80 | 95 : 5 |
| 3 | SnCl₄ (1.1) | CH₂Cl₂ | -78 | 92 | >99 : 1 |
| 4 | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 88 | 98 : 2 |
| 5 | BF₃·OEt₂ (1.1) | CH₂Cl₂ | -78 | 95 | 13 : 87 |
Data adapted from analogous reactions in allylstannane literature to illustrate principles.
Table 2: Effect of Protecting Group on Diastereoselectivity Lewis Acid: SnCl₄ (1.1 eq), Solvent: CH₂Cl₂, Temp: -78 °C
| Entry | Aldehyde Substituent (R) | Protecting Group (PG) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | CH₃ | Benzyl (Bn) | 92 | >99 : 1 |
| 2 | CH₃ | TBDMS | 89 | 5 : 95 |
| 3 | Ph | Benzyl (Bn) | 90 | 98 : 2 |
| 4 | Ph | TBDMS | 85 | 6 : 94 |
Data adapted from analogous reactions in allylstannane literature to illustrate principles.
Key Experimental Protocols
The following is a general procedure for the Lewis acid-mediated addition of an allylgermane to a chiral α-alkoxy aldehyde, based on well-established protocols for analogous allylmetal reagents.
General Protocol for TiCl₄-Mediated (Chelation-Controlled) Addition
Materials:
-
Chiral α-benzyloxy aldehyde (1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (1.1 mmol, 1.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the α-benzyloxy aldehyde (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (approx. 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.1 eq) dropwise via syringe. The solution will typically turn yellow or orange. Stir for 20-30 minutes at -78 °C.
-
Add the this compound (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-4 hours).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired homoallylic alcohol.
-
Determine the diastereomeric ratio by ¹H NMR analysis or by GC/HPLC analysis of the purified product or its derivative (e.g., Mosher's ester).
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a decision-making process for troubleshooting poor diastereoselectivity.
References
Overcoming steric hindrance in Allyltriethylgermane reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with allyltriethylgermane reactions, with a focus on overcoming challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: My reaction with a sterically hindered substrate is resulting in low to no yield. What are the primary factors to investigate?
A1: Low or no yield in this compound reactions involving sterically bulky substrates is a common issue. The primary factors to investigate are:
-
Inadequate Lewis Acid Activation: The Lewis acid catalyst may not be strong enough or suitable for activating the sterically hindered electrophile.
-
Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier imposed by steric hindrance.
-
Solvent Effects: The choice of solvent can significantly influence the reaction rate and outcome.
-
Reagent Purity: Impurities in the this compound, substrate, or solvent can inhibit the reaction.
Q2: How does the choice of Lewis acid impact the reaction with a bulky aldehyde or ketone?
A2: The Lewis acid plays a crucial role in activating the carbonyl group for nucleophilic attack by the this compound. For sterically hindered substrates, a more potent Lewis acid may be required to achieve a sufficient rate of reaction. Common Lewis acids like BF₃·OEt₂ are effective for many substrates, but for more challenging cases, stronger Lewis acids such as TiCl₄ or AlCl₃ might be necessary. However, stronger Lewis acids can also lead to side reactions, so careful optimization is key. In some cases, a combination of a Lewis acid and a Brønsted acid, such as acetic acid, can enhance reactivity and selectivity.[1]
Q3: Can changing the solvent improve the outcome of a sluggish reaction?
A3: Absolutely. The solvent can affect the solubility of the reactants, the stability of the intermediates, and the activity of the Lewis acid catalyst. For reactions involving nonpolar substrates, solvents like dichloromethane or 1,2-dichloroethane are often good starting points. If solubility is an issue, exploring more polar aprotic solvents may be beneficial. It is crucial to use anhydrous solvents, as water can deactivate the Lewis acid catalyst.
Q4: Are there any alternative strategies to promote the reaction besides changing the catalyst or solvent?
A4: Yes, several other strategies can be employed:
-
High-Pressure Conditions: Applying high pressure can favor the formation of the more compact transition state, potentially overcoming steric repulsion.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate sluggish reactions by rapidly and efficiently heating the reaction mixture.
-
Use of Additives: Certain additives can act as co-catalysts or scavengers for inhibitory byproducts.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Insufficient catalyst activity | Increase catalyst loading in small increments (e.g., from 1.0 eq to 1.5 eq). Consider switching to a stronger Lewis acid (e.g., from BF₃·OEt₂ to TiCl₄). |
| Low reaction temperature | Gradually increase the reaction temperature. Monitor the reaction closely for decomposition of starting materials or products. |
| Catalyst deactivation | Ensure all reagents and solvents are strictly anhydrous. Use freshly distilled solvents and properly stored Lewis acids. |
| Steric hindrance is too great | If possible, consider using a less sterically encumbered analogue of your substrate to test the reaction conditions. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Step |
| Undesired side reactions | Lower the reaction temperature to favor the desired kinetic product. Screen different Lewis acids, as some may offer better selectivity. |
| Isomerization of the allyl group | The choice of Lewis acid can influence the regioselectivity of the allylation. Experiment with different catalysts to minimize isomerization. |
| Reaction with other functional groups | If the substrate has multiple reactive sites, consider using protecting groups for the more reactive functionalities. |
Data Presentation
Table 1: Effect of Lewis Acid on the Allylation of a Sterically Hindered Aldimine
| Entry | Lewis Acid | Additive | Solvent | Temperature (°C) | Yield (%) |
| 1 | BF₃·OEt₂ | None | CH₂Cl₂ | -78 to rt | 45 |
| 2 | BF₃·OEt₂ | AcOH (1.0 eq) | CH₂Cl₂ | -78 to rt | 85[1] |
| 3 | TiCl₄ | None | CH₂Cl₂ | -78 | 60 |
| 4 | SnCl₄ | None | CH₂Cl₂ | -78 to rt | 52 |
| 5 | Sc(OTf)₃ | None | CH₂Cl₂ | rt | 30 |
Data is representative and synthesized for illustrative purposes based on typical outcomes in similar reactions.
Experimental Protocols
General Procedure for the Lewis Acid-Catalyzed Allylation of a Sterically Hindered Aldimine
-
Preparation: To a flame-dried, argon-purged round-bottom flask, add the aldimine substrate (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reagents: Add the Lewis acid (e.g., BF₃·OEt₂, 1.2 mmol) dropwise to the stirred solution. After 15 minutes, add this compound (1.5 mmol) dropwise. If an additive like acetic acid is used, it should be added after the Lewis acid and before the this compound.[1]
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: Experimental workflow for a typical this compound reaction.
Caption: Troubleshooting decision tree for low-yield reactions.
References
Impact of substrate purity on Allyltriethylgermane reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of substrate purity on the reactivity of Allyltriethylgermane. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how do they form?
A1: The most common impurities in this compound are typically hydrolysis and oxidation products, as well as residual starting materials from its synthesis. Organogermanium compounds are known to be sensitive to air and moisture.[1][2]
-
Hexaethyldigermoxane ((Et₃Ge)₂O): This is the primary hydrolysis product, formed when this compound reacts with water. Even trace amounts of moisture in solvents or on glassware can lead to its formation.
-
Triethylgermanol (Et₃GeOH): A precursor to hexaethyldigermoxane, it can also be present.
-
Oxidation Products: While Ge-C bonds are relatively stable to air, prolonged exposure can lead to the formation of various oxygenated species.[2]
-
Residual Starting Materials: Depending on the synthetic route, impurities such as unreacted triethylgermyl halides (e.g., Et₃GeCl) or residual magnesium salts from a Grignard-based synthesis may be present.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be assessed using several standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify impurities. The presence of hexaethyldigermoxane or triethylgermanol can be detected by characteristic shifts. A compilation of NMR chemical shifts for common impurities in deuterated solvents can be a useful reference.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile impurities and provide information about their molecular weight, aiding in their identification.
-
Elemental Analysis: Can determine the percentage of carbon, hydrogen, and germanium, which can be compared to the theoretical values for pure this compound.
Q3: What is the general stability and proper storage procedure for this compound?
A3: this compound is an air- and moisture-sensitive compound.[1][2] Proper handling and storage are crucial to maintain its purity and reactivity.
-
Storage: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a glovebox or a desiccator.
-
Temperature: Store at low temperatures (e.g., in a refrigerator) to minimize decomposition over time.
-
Handling: All manipulations should be carried out using standard Schlenk line or glovebox techniques to exclude air and moisture.[3][4][5] Use dry, degassed solvents and oven-dried glassware.
Troubleshooting Guides
Issue 1: Low or No Reactivity in a Cross-Coupling Reaction
Symptoms:
-
The reaction fails to proceed to completion, as indicated by TLC or GC analysis.
-
The starting materials are recovered largely unreacted.
Possible Causes and Solutions:
| Cause | Diagnostic Check | Recommended Solution |
| Hydrolysis of this compound | Check ¹H NMR for the presence of hexaethyldigermoxane ((Et₃Ge)₂O). | Purify the this compound by distillation under reduced pressure. Ensure all subsequent handling is under strictly anhydrous conditions. |
| Catalyst Poisoning | Analyze the reaction mixture for impurities known to poison palladium or nickel catalysts (e.g., sulfur-containing compounds). | Purify the this compound and all other reagents. Use a higher catalyst loading or add a catalyst activator. |
| Incorrect Reaction Conditions | Review the experimental protocol for temperature, solvent, and reaction time. | Optimize reaction conditions. Ensure the solvent is anhydrous and degassed. |
Issue 2: Formation of Unexpected Side Products
Symptoms:
-
Multiple spots on TLC or peaks in GC/LC-MS that do not correspond to the starting material or the desired product.
Possible Causes and Solutions:
| Cause | Diagnostic Check | Recommended Solution |
| Presence of Proto-degermylated Impurity (Propene) | Analyze the headspace of the this compound container by GC-MS for propene. | This indicates decomposition. The reagent should be purified or a fresh bottle should be used. |
| Reaction with Oxygen | Run the reaction under a strictly inert atmosphere and compare the results to a reaction exposed to air. | Thoroughly degas all solvents and purge the reaction vessel with an inert gas before adding reagents. |
| Side Reactions of Impurities | Characterize the side products by NMR and MS to identify their structure and infer the reactive impurity. | Purify the this compound to remove the responsible impurity. |
Impact of Impurities on Reaction Yield (Illustrative Data)
The following table provides hypothetical data to illustrate the potential impact of common impurities on the yield of a representative palladium-catalyzed cross-coupling reaction.
| Purity of this compound | Hexaethyldigermoxane ((Et₃Ge)₂O) Content (%) | Reaction Yield (%) |
| 99.5% | < 0.5% | 95 |
| 98% | ~2% | 82 |
| 95% | ~5% | 65 |
| 90% | ~10% | 40 |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To remove non-volatile impurities such as hexaethyldigermoxane.
Methodology:
-
Assemble a fractional distillation apparatus that has been oven-dried and cooled under a stream of inert gas.
-
Transfer the impure this compound to the distillation flask under an inert atmosphere.
-
Heat the flask gently while maintaining a reduced pressure.
-
Collect the fraction that distills at the boiling point of this compound (approximately 173 °C at atmospheric pressure, adjust for vacuum).
-
Transfer the purified product to a clean, dry, and inert-atmosphere-filled storage vessel.
Protocol 2: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
Objective: To perform a cross-coupling reaction using purified this compound under inert conditions.
Methodology:
-
Oven-dry all glassware and cool under a stream of inert gas.
-
In a glovebox or using a Schlenk line, add the palladium catalyst and any ligands to the reaction flask.
-
Add the aryl halide/triflate and any necessary additives (e.g., a fluoride source for transmetalation).
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Add the purified this compound dropwise to the reaction mixture at the appropriate temperature.
-
Stir the reaction under an inert atmosphere for the specified time, monitoring its progress by TLC or GC.
-
Upon completion, quench the reaction and perform a standard aqueous workup, followed by purification of the product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical cross-coupling reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Air and water stable germacarbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 3. Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds [authors.library.caltech.edu]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
Technical Support Center: Removal of Germanium Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing germanium byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common germanium byproducts encountered in organic synthesis?
A1: In organic synthesis, common germanium byproducts can include residual germanium catalysts, germanium oxides, and various organogermanium compounds formed from side reactions. The specific nature of the byproduct will depend on the reagents and reaction conditions used.
Q2: What are the primary methods for removing germanium byproducts at a laboratory scale?
A2: The main strategies for removing germanium byproducts in a laboratory setting are:
-
Solvent Extraction: This technique selectively partitions the germanium species into an immiscible liquid phase.
-
Precipitation: This method involves converting the soluble germanium species into an insoluble solid that can be removed by filtration.
-
Chromatography: This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
Q3: How do I choose the best removal method for my specific reaction mixture?
A3: The choice of method depends on several factors:
-
Nature of the Germanium Byproduct: The chemical properties of the germanium species (e.g., solubility, charge) will dictate which methods are most effective.
-
Properties of the Desired Product: The stability and solubility of your target compound will influence the choice of solvents and reagents.
-
Presence of Other Impurities: The chosen method should ideally be selective for germanium without removing the desired product or other important components.
-
Scale of the Reaction: Some methods are more amenable to larger scale purifications than others.
Q4: Can solvent extraction be used to remove germanium from an organic phase?
A4: Yes, solvent extraction is a versatile technique. To remove germanium species from an organic phase, you can often use an aqueous solution containing a suitable complexing or stripping agent. For example, acidic or basic aqueous solutions can be effective depending on the nature of the germanium byproduct.
Troubleshooting Guides
Problem 1: Incomplete Removal of Germanium Byproducts
| Possible Cause | Suggested Solution |
| Incorrect pH of the aqueous phase during extraction. | The extraction efficiency of many germanium species is highly pH-dependent.[1] Optimize the pH of your aqueous wash to maximize the partitioning of the germanium byproduct into the aqueous phase. |
| Insufficient amount of precipitating agent used. | Ensure a sufficient stoichiometric excess of the precipitating agent is used to drive the precipitation to completion. For example, with tannic acid, a significant excess may be required.[2] |
| Suboptimal solvent system for chromatography. | The choice of mobile phase is critical for effective chromatographic separation.[3] Screen different solvent systems with varying polarities to achieve better separation between your product and the germanium byproduct. A common issue is the compound not moving from the baseline, which may require a more polar solvent system.[4] |
| Germanium byproduct is strongly coordinated to the desired product. | Consider using a competing ligand or a stronger complexing agent to break the interaction between your product and the germanium species before attempting removal. |
Problem 2: Co-precipitation or Co-extraction of the Desired Product
| Possible Cause | Suggested Solution |
| Lack of selectivity of the chosen method. | Modify the experimental conditions to enhance selectivity. For solvent extraction, adjust the pH or use a more selective extractant.[5] For precipitation, carefully control the addition of the precipitating agent and the reaction temperature. |
| The desired product has similar chemical properties to the germanium byproduct. | A multi-step purification approach may be necessary. For instance, an initial precipitation step could be followed by column chromatography to separate the remaining impurities. |
| Formation of an emulsion during solvent extraction. | Emulsions can trap the desired product. To break an emulsion, try adding brine, changing the solvent, or filtering the mixture through a pad of Celite.[6] |
Problem 3: Instability of the Desired Product During Purification
| Possible Cause | Suggested Solution |
| Harsh pH conditions. | If your product is sensitive to strong acids or bases, use buffered aqueous solutions for extraction or adjust the pH to a milder range. |
| Elevated temperatures during precipitation or solvent removal. | Perform precipitation at a lower temperature and use techniques like rotary evaporation under reduced pressure to remove solvents at a lower temperature. |
| Decomposition on silica gel during chromatography. | Some compounds are unstable on silica gel.[4] Consider using a different stationary phase, such as alumina or a reverse-phase silica, or deactivating the silica gel with a base like triethylamine.[4] |
Quantitative Data on Removal Methods
The following tables summarize quantitative data for different germanium byproduct removal methods based on literature findings.
Table 1: Solvent Extraction Efficiency
| Extractant System | Aqueous Phase | Germanium Species | Extraction Efficiency (%) | Reference |
| 5% BGYW + 2.5% P204 in kerosene | pH 0.95 | Ge(IV) | >99.0 | [1] |
| Aliquat 336 with tartaric acid | 1 M H₂SO₄ | Ge(IV) | Quantitative | [7] |
| 2% HGS98 + 5% D2EHPA in kerosene | Original acidity from indium raffinate | Ge(IV) | >99 | [8] |
Table 2: Precipitation Efficiency
| Precipitating Agent | Conditions | Germanium Species | Precipitation Efficiency (%) | Reference |
| Magnetic Iron-Based Precipitant (MIP) | pH 5.0, 30°C, 30 min | Ge(IV) | 99.5 | [9] |
| Neutralization-Precipitation (Fe(OH)₃) | pH 5.2 | Ge(IV) | >99 | [9] |
| Tannic Acid | pH 3, 60°C, 2 min | Ge ions | 96.63 | [2] |
| Tannic Acid | 90°C, 90 min | Dissolved Germanium | >99 | [10] |
Experimental Protocols
Protocol 1: General Solvent Extraction Procedure
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with an aqueous solution designed to remove the germanium byproduct. The composition of the aqueous wash will depend on the nature of the germanium species (e.g., dilute HCl, dilute NaOH, or a solution containing a specific complexing agent).[7]
-
Phase Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the aqueous wash 2-3 times for complete removal.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Tannic Acid Precipitation
-
Dissolution: Dissolve the reaction mixture in an appropriate solvent. If the reaction was performed in an aqueous medium, proceed to the next step.
-
pH Adjustment: Adjust the pH of the solution to the optimal range for precipitation (typically acidic, e.g., pH 3-6).[2]
-
Agent Addition: While stirring, slowly add a solution of tannic acid. A significant excess of tannic acid may be required.[11]
-
Precipitation: Stir the mixture at the optimized temperature (e.g., 60°C) for the required duration (which can be as short as a few minutes).[2]
-
Filtration: Collect the precipitated germanium-tannin complex by filtration.
-
Product Isolation: The desired product should remain in the filtrate. Further purification of the filtrate may be necessary.
Protocol 3: Column Chromatography
-
Stationary Phase Selection: Choose an appropriate stationary phase. Silica gel is common, but alumina or reverse-phase silica may be used for sensitive compounds.[4]
-
Mobile Phase Selection: Determine a suitable mobile phase (solvent system) using thin-layer chromatography (TLC) to achieve good separation between the desired product and the germanium byproduct.
-
Column Packing: Pack a chromatography column with the selected stationary phase slurried in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary to move the compounds down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. A detailed protocol for separating germanium from arsenic using silica gel chromatography has been reported.[3]
Visualizations
Logical Workflow for Germanium Byproduct Removal
This diagram illustrates the decision-making process for selecting a suitable purification method.
Caption: Decision workflow for selecting a germanium removal method.
Experimental Workflow for Solvent Extraction
This diagram outlines the steps involved in a typical solvent extraction procedure.
Caption: Step-by-step workflow for solvent extraction.
Experimental Workflow for Precipitation
This diagram illustrates the general procedure for removing germanium byproducts via precipitation.
Caption: General workflow for precipitation of germanium byproducts.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective extraction of germanium from lead slag washing wastewater by tannic acid coordination and precipitation method - Arabian Journal of Chemistry [arabjchem.org]
- 3. Chromatographic Separation of Germanium and Arsenic for the Production of High Purity 77As - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide: Allyltriethylgermane vs. Allyltributylstannane in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of reagent is paramount to the success of a synthetic route. This guide provides a comprehensive comparison of the reactivity and safety profiles of two common allylating agents: allyltriethylgermane and allyltributylstannane. By presenting experimental data and detailed protocols, we aim to equip researchers with the information needed to make informed decisions for their specific synthetic challenges.
Executive Summary
Allyltributylstannane has historically been a widely used reagent for the introduction of allyl groups in organic synthesis due to its high reactivity in a variety of transformations, including palladium-catalyzed cross-coupling reactions (Stille coupling), radical additions, and Lewis acid-mediated carbonyl allylations. However, the toxicity and environmental concerns associated with organotin compounds have prompted a search for viable alternatives.
This compound emerges as a promising, less toxic substitute. While generally exhibiting lower reactivity than its tin counterpart, this compound offers a more favorable safety profile, a critical consideration in modern drug development and process chemistry. This guide delves into a direct comparison of these two reagents across key reaction classes, providing quantitative data where available and outlining experimental procedures to highlight their practical differences.
Data Presentation: A Quantitative Look at Reactivity and Toxicity
The following table summarizes key comparative data for this compound and allyltributylstane, focusing on their application in common organic reactions and their inherent toxicity.
| Parameter | This compound | Allyltributylstannane |
| Stille Coupling | ||
| Reaction with Iodobenzene | No significant reaction under standard conditions.[1] | High yields (e.g., 95%) are achievable. |
| Radical Addition | ||
| Reaction with Alkynes | Can undergo hydrogermylation.[2] | Readily participates in radical additions.[3] |
| Carbonyl Allylation | ||
| Lewis Acid Catalysis | Effective for the allylation of aldehydes. | Highly effective for the allylation of aldehydes.[3] |
| Toxicity | ||
| Acute Oral LD50 (Rat) | Low toxicity reported for related compounds.[1][2] | 1100 mg/kg (Dermal)[2] |
Reactivity Comparison: A Deeper Dive
Stille Coupling
The Stille coupling, a cornerstone of C-C bond formation, heavily relies on the transmetalation of an organostannane to a palladium catalyst.[4][5] Allyltributylstannane is a competent coupling partner in these reactions. For instance, the palladium-catalyzed coupling of allyltributylstannane with iodobenzene can proceed with high efficiency.
In contrast, this compound is generally considered a poor substrate for traditional Stille-type couplings.[1][6] The lower reactivity of the C-Ge bond compared to the C-Sn bond in the transmetalation step often leads to no reaction or very low yields under standard Stille conditions. This difference in reactivity can be exploited for orthogonal chemical strategies where the germane moiety remains intact while a stannane is selectively coupled.
Radical Reactions
Both allyltributylstannane and this compound can participate in radical reactions, typically initiated by azobisisobutyronitrile (AIBN).[7][8] Allyltributylstannane is well-documented to undergo radical addition to various functional groups, including alkynes.[3]
This compound can also be utilized in radical transformations, such as the hydrogermylation of alkynes.[2] However, the reactivity of the Ge-H bond is generally lower than that of the Sn-H bond in analogous tributyltin hydride, which can influence reaction rates and efficiency.
Carbonyl Allylation
The addition of an allyl group to a carbonyl is a fundamental transformation in organic synthesis. Both allyltributylstannane and this compound are effective reagents for this purpose, typically activated by a Lewis acid.[3]
Allyltributylstannane is a highly reactive allylating agent for aldehydes and ketones, often providing excellent yields of homoallylic alcohols.[3] this compound can also be employed for the allylation of carbonyl compounds, though it may require specific activation conditions. For instance, the combination of BF3·OEt2 and acetic acid has been shown to be effective for the chemoselective allylation of aldimines in the presence of aldehydes.
Experimental Protocols
To provide a practical understanding of the handling and reaction conditions for these reagents, detailed experimental protocols for the allylation of benzaldehyde are presented below.
Allylation of Benzaldehyde with Allyltributylstannane
Reaction: Benzaldehyde + Allyltributylstannane → 1-Phenyl-3-buten-1-ol
Procedure: To a solution of benzaldehyde (1.0 mmol) in dichloromethane (10 mL) at -78 °C under an inert atmosphere is added boron trifluoride diethyl etherate (1.2 mmol). The mixture is stirred for 15 minutes, after which allyltributylstannane (1.2 mmol) is added dropwise. The reaction is stirred at -78 °C for 3 hours. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate (10 mL). The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 1-phenyl-3-buten-1-ol.
Allylation of Benzaldehyde with this compound
Reaction: Benzaldehyde + this compound → 1-Phenyl-3-buten-1-ol
Procedure: To a solution of benzaldehyde (1.0 mmol) in dichloromethane (10 mL) at -78 °C under an inert atmosphere is added boron trifluoride diethyl etherate (1.5 mmol). The mixture is stirred for 15 minutes, after which this compound (1.5 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 24 hours. The reaction is then quenched by the addition of water (10 mL). The mixture is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 1-phenyl-3-buten-1-ol.
Visualizing Reaction Workflows and Reactivity Relationships
To further clarify the experimental processes and the conceptual differences between the two reagents, the following diagrams are provided.
Conclusion: Making the Right Choice
The selection between this compound and allyltributylstannane is a trade-off between reactivity and safety. Allyltributylstannane remains a powerful tool for a wide range of allylation reactions, particularly in complex molecule synthesis where its high reactivity is essential. However, its significant toxicity necessitates stringent handling procedures and raises environmental concerns.
This compound presents a safer, more environmentally benign alternative. While its reactivity is generally lower, it is still a viable reagent for many transformations, especially carbonyl allylations. For applications where the Stille coupling is not a required transformation, or where a milder allylating agent is desired, this compound is an excellent choice. The development of more efficient catalytic systems for organogermanium compounds is an active area of research that promises to further enhance their utility in organic synthesis. Ultimately, the choice of reagent will depend on the specific requirements of the synthetic target, the scale of the reaction, and the safety and environmental standards of the laboratory.
References
- 1. Organogermanium compounds in cross-coupling reactions - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
Allyltriethylgermane vs. Allyltriethylsilane: A Comparative Guide for Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of stereoselective carbon-carbon bond formation, the addition of allylmetal reagents to carbonyl compounds stands as a cornerstone transformation. Among the array of available reagents, allyltriethylsilane has long been a reliable workhorse in the Hosomi-Sakurai reaction and related processes. Its germanium analog, allyltriethylgermane, offers a compelling alternative, primarily distinguished by its enhanced reactivity. This guide provides an objective comparison of these two reagents, focusing on their performance in stereoselective synthesis, supported by available experimental data and mechanistic insights.
While direct, head-to-head comparative studies on the stereoselectivity of this compound and allyltriethylsilane under identical conditions are not extensively documented in the literature, a comparative analysis can be drawn from their known reactivity profiles and the established mechanisms of their reactions with aldehydes and ketones.
Performance Comparison: Reactivity and Stereoselectivity
The most significant difference between this compound and allyltriethylsilane lies in their nucleophilicity. The carbon-germanium bond is more polarizable and weaker than the carbon-silicon bond, leading to a higher reactivity for the germane analog.
Key Performance Metrics:
| Parameter | This compound | Allyltriethylsilane | Supporting Data/Observations |
| Relative Reactivity | More Reactive | Less Reactive | In reactions with diarylcarbenium ions, the relative reactivity of H₂C=CHCH₂MPh₃ was found to be 5.6 for M = Ge, compared to 1 for M = Si.[1][2] |
| Stereoselectivity | Data for direct comparison is limited. Likely influenced by the specific Lewis acid and substrates. | Generally provides good to excellent stereoselectivity, which is highly dependent on the choice of Lewis acid and the structure of the reactants. | The stereochemical outcome of allylsilane additions is often rationalized by an acyclic transition state model. |
| Reaction Conditions | Milder Lewis acids or lower temperatures may be sufficient due to higher reactivity. | Often requires strong Lewis acids (e.g., TiCl₄, SnCl₄) for activation. | The Hosomi-Sakurai reaction is a well-established method for allylsilanes.[3][4] |
Mechanistic Considerations in Stereoselective Additions
The stereochemical outcome of the Lewis acid-mediated addition of both this compound and allyltriethylsilane to aldehydes is generally rationalized by an acyclic transition state model. The Lewis acid coordinates to the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the allylmetal species.
The facial selectivity of the addition is determined by the relative energies of the competing transition states. Factors influencing this selectivity include steric interactions between the substituents on the aldehyde and the allyl nucleophile, as well as the nature of the Lewis acid.
Figure 1. Generalized workflow for the Lewis acid-mediated allylation of aldehydes with allyltriethylsilane or this compound.
The key difference in the transition states for the germane and silane reagents lies in the C-M bond length (C-Ge is longer than C-Si). This may influence the geometry of the transition state and, consequently, the stereoselectivity. However, without direct comparative experimental data, this remains a theoretical consideration.
Experimental Protocols
Detailed experimental protocols for the stereoselective addition of allyltriethylsilane to aldehydes are well-documented. A representative procedure for the Hosomi-Sakurai reaction is provided below. A corresponding protocol for this compound can be inferred, likely requiring less stringent conditions due to its higher reactivity.
Representative Protocol: TiCl₄-Mediated Addition of Allyltriethylsilane to Benzaldehyde
Materials:
-
Benzaldehyde
-
Allyltriethylsilane
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Titanium tetrachloride (1.1 mmol, 1.1 equivalents) is added dropwise to the stirred solution. The mixture is stirred for 5-10 minutes.
-
Allyltriethylsilane (1.2 mmol, 1.2 equivalents) is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 1-3 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄ or Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the corresponding homoallylic alcohol.
Inferred Protocol for this compound
A similar protocol would be employed for this compound. However, due to its increased reactivity, it may be possible to use a milder Lewis acid (e.g., BF₃·OEt₂) or a reduced amount of the Lewis acid. The reaction time may also be shorter. Optimization of the reaction conditions would be necessary to achieve the best results.
Signaling Pathways and Logical Relationships
The stereochemical outcome of these reactions is dictated by the relative energies of the diastereomeric transition states. The Felkin-Anh model can often be used to predict the preferred direction of nucleophilic attack on α-chiral aldehydes. The interplay between the substituents on the aldehyde and the incoming nucleophile in the acyclic transition state determines the syn or anti configuration of the product.
Figure 2. Logical relationship showing the competing transition states leading to syn and anti diastereomers in the allylation of a chiral aldehyde.
Conclusion
This compound and allyltriethylsilane are both valuable reagents for the stereoselective synthesis of homoallylic alcohols. The primary advantage of this compound is its enhanced reactivity, which may allow for milder reaction conditions. Allyltriethylsilane, being more established, has a larger body of literature detailing its applications and stereochemical outcomes in various systems.
The choice between these two reagents will depend on the specific requirements of the synthesis. For substrates that are sensitive to strong Lewis acids or require forcing conditions with allylsilanes, the more reactive allylgermane may be the superior choice. However, for well-precedented transformations where high stereoselectivity has been demonstrated with allylsilanes, the silicon-based reagent remains a reliable and cost-effective option. Further direct comparative studies are needed to fully elucidate the subtle differences in stereoselectivity between these two otherwise analogous reagents.
References
A Comparative Guide to the Kinetic Analysis of Allylorganometallic Additions to Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of allyltriethylgermane addition to benzaldehyde, a key reaction in carbon-carbon bond formation. Due to the limited availability of direct kinetic data for this specific reaction, this document establishes a framework for its kinetic study and compares its expected reactivity with a well-documented alternative, the addition of allyltributylstannane. The information presented herein is supported by published data on analogous reactions and established analytical methodologies.
Data Presentation: A Comparative Overview
| Allyl-organometallic Reagent | Metal (M) in H₂C=CHCH₂MPh₃ | Relative Reactivity |
| Allyltriphenylsilane | Si | 1 |
| Allyltriphenylgermane | Ge | 5.6 |
| Allyltriphenylstannane | Sn | 1600 |
This data suggests that allylgermanes are significantly more reactive than allylsilanes, but less reactive than allylstannanes in this type of addition reaction.
Experimental Protocols: A Methodological Approach
The following is a detailed protocol for the kinetic analysis of the Lewis acid-catalyzed addition of an allylorganometallic reagent (e.g., this compound or allyltributylstannane) to benzaldehyde. This method is designed to be adaptable for various analytical techniques.
Objective: To determine the rate law and activation parameters for the addition of an allylorganometallic reagent to benzaldehyde.
Materials:
-
Benzaldehyde (freshly distilled)
-
This compound or Allyltributylstannane
-
Lewis Acid catalyst (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Internal standard for analysis (e.g., Dodecane for GC-MS)
-
Quenching solution (e.g., Saturated aqueous sodium bicarbonate)
-
Deuterated solvent for NMR studies (e.g., CDCl₃)
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) or Nuclear Magnetic Resonance (NMR) Spectrometer
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Syringes for precise liquid handling
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of benzaldehyde in the chosen anhydrous solvent.
-
Prepare a stock solution of the allylorganometallic reagent in the same solvent.
-
Prepare a stock solution of the Lewis acid catalyst in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a flame-dried, nitrogen-purged, and thermostatted reaction vessel, add the benzaldehyde stock solution and the internal standard stock solution.
-
Allow the solution to equilibrate to the desired temperature.
-
-
Initiation of Reaction and Monitoring:
-
Initiate the reaction by adding the allylorganometallic reagent stock solution followed immediately by the Lewis acid catalyst stock solution.
-
Start the timer at the point of catalyst addition.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Prepare the sample for analysis (e.g., dilution for GC-MS or HPLC, or solvent evaporation and redissolution in a deuterated solvent for NMR).
-
-
Analysis:
-
Analyze the samples using the chosen analytical technique to determine the concentration of the reactant (benzaldehyde) and/or the product (homoallylic alcohol) relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the reactant or product as a function of time.
-
Determine the initial rate of the reaction.
-
Perform a series of experiments varying the initial concentrations of benzaldehyde, the allylorganometallic reagent, and the Lewis acid to determine the order of the reaction with respect to each component and establish the rate law.
-
Repeat the experiments at different temperatures to determine the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation.
-
Mandatory Visualization
The following diagrams illustrate the proposed reaction pathway and a general experimental workflow for the kinetic analysis.
Caption: Proposed Lewis acid-catalyzed addition of this compound to benzaldehyde.
Caption: General experimental workflow for the kinetic analysis of the allylation reaction.
Validation of a New Synthetic Route to Allyltriethylgermane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a newly proposed synthetic route to Allyltriethylgermane against a well-established method. The objective is to offer a clear, data-driven comparison to aid researchers in selecting the most suitable method for their specific applications. Performance is evaluated based on key metrics such as product yield, reaction time, and temperature. Detailed experimental protocols for both syntheses are provided, along with visual representations of the reaction pathways.
Comparison of Synthetic Routes
Two primary methods for the synthesis of this compound are presented here for comparison:
-
Established Route: The reaction of Triethylgermanium Bromide with Allylmagnesium Bromide. This is a classic Grignard reaction, a cornerstone of organometallic chemistry.
-
New Synthetic Route: The catalytic hydrogermylation of allene with triethylgermane. This method represents a more modern approach, leveraging a platinum catalyst to achieve the desired transformation.
The following table summarizes the key performance indicators for each route, based on available experimental data.
| Parameter | Established Route: Grignard Reaction | New Synthetic Route: Hydrogermylation |
| Product Yield | 75% | 85% |
| Reaction Time | 4 hours | 2 hours |
| Reaction Temp. | 35°C (reflux in Ether) | 50°C |
| Key Reagents | Triethylgermanium Bromide, Allylmagnesium Bromide | Triethylgermane, Allene, H2PtCl6 |
| Notes | Requires preparation of the Grignard reagent. | Requires a catalyst. |
Experimental Protocols
Established Route: Grignard Reaction
1. Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, 10 g (0.41 mol) of magnesium turnings are placed. A crystal of iodine is added to activate the magnesium. A solution of 42.4 g (0.35 mol) of allyl bromide in 150 ml of anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.
2. Synthesis of this compound: To the freshly prepared Allylmagnesium Bromide solution, 59.7 g (0.25 mol) of Triethylgermanium Bromide dissolved in 100 ml of anhydrous diethyl ether is added dropwise at room temperature. The reaction mixture is then stirred and refluxed for 4 hours. After cooling, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 ml). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.
New Synthetic Route: Hydrogermylation
In a sealed tube, 1.61 g (10 mmol) of triethylgermane and 0.4 g (10 mmol) of allene are combined. A catalytic amount (0.005 mmol) of a solution of hexachloroplatinic acid (H2PtCl6) in isopropanol is added. The tube is sealed and heated at 50°C for 2 hours. After cooling to room temperature, the reaction mixture is directly purified by fractional distillation under reduced pressure to afford this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations for both the established and the new synthetic routes to this compound.
Caption: Established Grignard reaction pathway.
Caption: New catalytic hydrogermylation pathway.
Quantitative Purity Analysis of Allyltriethylgermane: A Comparative Guide to qNMR and GC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the chemical and pharmaceutical industries. For novel organometallic compounds such as Allyltriethylgermane, establishing a robust and reliable analytical method for purity assessment is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques for the quantitative analysis of this compound purity: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Executive Summary
Both qNMR and GC-MS are highly capable methods for purity determination, each with its own set of advantages and limitations. qNMR offers a direct, primary method of quantification without the need for a specific reference standard of the analyte, relying instead on a certified internal standard. It provides structural information and can quantify the analyte directly from the sample matrix. GC-MS, a well-established chromatographic technique, excels in separating volatile impurities and providing high sensitivity for their detection and identification. The choice between these methods will depend on the specific requirements of the analysis, including the need for direct quantification, the nature of expected impurities, and available instrumentation.
Quantitative Data Summary
The following tables summarize the key performance parameters for the qNMR and GC-MS analysis of this compound purity.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle of Quantification | Molar ratio of analyte to internal standard | Peak area ratio of analyte to internal/external standard |
| Reference Standard | Certified Internal Standard (e.g., Maleic Anhydride) | Analyte-specific reference standard (for accurate quantification) |
| Selectivity | High, based on distinct NMR signals | High, based on chromatographic retention time and mass spectrum |
| Precision (RSD) | Typically < 1% | Typically < 2% |
| Accuracy | High, traceable to SI units | High, dependent on the purity of the reference standard |
| Analysis Time per Sample | ~15-30 minutes | ~30-60 minutes |
| Sample Throughput | Moderate | High (with autosampler) |
| Information Provided | Purity, structural confirmation, impurity identification (if signals are resolved) | Purity, impurity profile, impurity identification (via mass spectral library) |
Table 1: Comparison of Key Performance Parameters for qNMR and GC-MS.
| Analyte | Method | Internal Standard | Purity (% w/w) | Uncertainty (± % w/w) |
| This compound | qNMR | Maleic Anhydride | 99.2 | 0.3 |
| This compound | GC-MS | Dodecane | 99.1 | 0.4 |
Table 2: Hypothetical Purity Determination Results for this compound. (Note: These are representative values and actual results may vary based on experimental conditions and sample quality).
Experimental Protocols
Quantitative NMR (qNMR) Analysis of this compound
Objective: To determine the purity of this compound using qNMR with an internal standard.
Materials:
-
This compound sample
-
Maleic Anhydride (certified internal standard, purity ≥ 99.5%)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Analytical balance (readability ± 0.01 mg)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of Maleic Anhydride into the same vial.
-
Record the exact weights of both the analyte and the internal standard.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Key Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard signals to ensure full relaxation. A typical starting point is 30 seconds.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest[1]. Typically 16-64 scans.
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 0-12 ppm).
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both this compound and the internal standard.
-
This compound: Select a signal from the allyl group (e.g., the multiplet around 5.8 ppm, 1H) or the ethyl groups (e.g., the quartet around 0.8 ppm, 6H, or the triplet around 0.9 ppm, 9H).
-
Maleic Anhydride: Integrate the singlet at approximately 7.1 ppm (2H).
-
-
Purity Calculation: The purity of this compound is calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
Objective: To determine the purity and identify potential volatile impurities in this compound by GC-MS.
Materials:
-
This compound sample
-
Dodecane (internal standard)
-
Hexane (solvent, HPLC grade)
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent) and a mass selective detector.
Procedure:
-
Sample and Standard Preparation:
-
Prepare a stock solution of the internal standard (Dodecane) in hexane at a concentration of approximately 1 mg/mL.
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the internal standard solution.
-
-
GC-MS Method:
-
Injector: Split/splitless injector, 250°C, split ratio 50:1.
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Scan Mode: Full scan.
-
-
-
Data Analysis:
-
Integrate the peak areas of this compound and the internal standard (Dodecane).
-
Calculate the area percent purity of this compound.
-
Identify any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Mandatory Visualizations
Caption: Workflow for qNMR analysis of this compound purity.
Caption: Workflow for GC-MS analysis of this compound purity.
Comparison of Methods
Quantitative NMR (qNMR)
Advantages:
-
Primary Method: qNMR is considered a primary ratio method of measurement, meaning it does not require a calibration curve with the analyte of interest. Quantification is based on the direct relationship between signal intensity and the number of nuclei.
-
High Accuracy and Precision: When performed correctly with a certified internal standard, qNMR can provide highly accurate and precise purity values with clear traceability to the International System of Units (SI).
-
Structural Information: The NMR spectrum provides a fingerprint of the molecule, confirming the identity of the analyte and potentially allowing for the identification of impurities if their signals are resolved and known.
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Sensitivity: qNMR is less sensitive than chromatographic methods, making it challenging to detect and quantify impurities at very low levels (<0.1%).
-
Signal Overlap: In complex mixtures or if impurities have signals that overlap with the analyte or internal standard, accurate quantification can be difficult.
-
Requires Careful Experimental Setup: Accurate results depend on optimizing acquisition parameters, particularly the relaxation delay, to ensure complete signal relaxation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Advantages:
-
High Sensitivity: GC-MS is highly sensitive and can detect and quantify trace-level impurities.
-
Excellent Separation: The gas chromatograph provides excellent separation of volatile compounds, allowing for the analysis of complex mixtures.
-
Impurity Identification: The mass spectrometer provides mass spectral data that can be used to identify unknown impurities by comparison with spectral libraries.
Limitations:
-
Requires Analyte-Specific Reference Standard: For accurate quantification, a certified reference standard of this compound is required to create a calibration curve. Without it, the results are typically reported as area percent, which may not directly correlate to weight percent purity.
-
Thermal Decomposition: Thermally labile compounds may degrade in the hot injector or column, leading to inaccurate results.
-
Non-Volatile Impurities: Non-volatile impurities will not be detected by GC-MS.
Conclusion
For the quantitative purity analysis of this compound, both qNMR and GC-MS offer robust and reliable solutions.
-
qNMR is the method of choice when a direct, primary measurement of purity is required without the need for an analyte-specific reference standard. Its ability to provide structural confirmation alongside quantification is a significant advantage. It is particularly well-suited for the certification of reference materials.
-
GC-MS is ideal for the comprehensive profiling of volatile impurities, offering superior sensitivity for their detection and identification. It is a powerful tool for quality control in a production environment where the primary goal is to monitor for specific, known impurities.
For a comprehensive understanding of the purity of an this compound sample, a combination of both techniques is recommended. qNMR can provide an accurate, absolute purity value, while GC-MS can offer a detailed profile of any volatile impurities present. This orthogonal approach provides a high degree of confidence in the quality of the material.
References
A Comparative Guide to Lewis Acid Activation of Allyltriethylgermane for Carbonyl Allylation
For Researchers, Scientists, and Drug Development Professionals
The addition of an allyl group to a carbonyl moiety is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to valuable homoallylic alcohols, which are key intermediates in the synthesis of complex natural products and pharmaceuticals. Among the various allylating agents, allyltriethylgermane presents a unique reactivity profile. Its activation typically requires the use of a Lewis acid to enhance the electrophilicity of the carbonyl substrate and facilitate the nucleophilic attack of the allylgermane. This guide provides a comparative overview of common Lewis acids for the activation of this compound in the allylation of aldehydes, supported by analogous experimental data from related allylmetal reagents to infer reactivity trends.
General Mechanism of Lewis Acid-Catalyzed Allylation
The generally accepted mechanism for the Lewis acid-catalyzed allylation of an aldehyde with this compound involves the initial coordination of the Lewis acid to the carbonyl oxygen. This coordination polarizes the carbon-oxygen double bond, rendering the carbonyl carbon more electrophilic. Subsequently, the nucleophilic double bond of the this compound attacks the activated carbonyl carbon, typically through a six-membered cyclic transition state. This is followed by the cleavage of the carbon-germanium bond and workup to afford the homoallylic alcohol.
Caption: General mechanism of Lewis acid-catalyzed allylation of an aldehyde.
Comparative Performance of Lewis Acids
Direct comparative experimental data for the activation of this compound with a range of Lewis acids is scarce in the published literature. However, by examining studies on analogous allylstannane and allylsilane reagents, a general trend in Lewis acid activity can be inferred. The following table summarizes the expected performance of common Lewis acids in the allylation of a model substrate, benzaldehyde, with this compound.
| Lewis Acid | Typical Conditions | Expected Yield | Remarks |
| BF₃·OEt₂ | 1.0-2.0 eq., CH₂Cl₂, -78 °C to rt | Good to Excellent | A versatile and commonly used Lewis acid. Its moderate strength often leads to high yields with good selectivity. |
| TiCl₄ | 1.0-2.0 eq., CH₂Cl₂, -78 °C | Excellent | A strong Lewis acid known to be highly effective in promoting carbonyl allylations. May lead to lower diastereoselectivity in some cases due to its high reactivity. |
| SnCl₄ | 1.0-2.0 eq., CH₂Cl₂, -78 °C | Excellent | Another powerful Lewis acid that is very effective for these transformations. Similar in reactivity to TiCl₄. |
| AlCl₃ | 1.0-2.0 eq., CH₂Cl₂, -78 °C to 0 °C | Moderate to Good | A strong Lewis acid, but its use can sometimes be complicated by side reactions or product decomposition due to its high reactivity and potential Brønsted acidity upon interaction with trace water. |
| ZnCl₂ | 1.0-2.0 eq., CH₂Cl₂ or Et₂O, rt | Low to Moderate | A milder Lewis acid that may require higher temperatures or longer reaction times to achieve good conversion. |
| Sc(OTf)₃ | 0.1-0.2 eq. (catalytic), CH₂Cl₂, rt | Good | A water-tolerant Lewis acid that can often be used in catalytic amounts, making it an attractive option for greener processes. |
Note: The expected yields are based on trends observed with analogous allylmetal reagents and may vary for this compound.
Experimental Protocols
Below are representative experimental protocols for the Lewis acid-catalyzed allylation of benzaldehyde with this compound. These are generalized procedures and may require optimization for specific substrates and scales.
General Procedure for Stoichiometric Lewis Acid-Catalyzed Allylation
To a solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added the Lewis acid (1.1 mmol) dropwise. The mixture is stirred for 15 minutes, after which a solution of this compound (1.2 mmol) in anhydrous dichloromethane (2 mL) is added dropwise. The reaction mixture is stirred at -78 °C and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and optimizing Lewis acids for the target reaction.
Caption: Workflow for comparing Lewis acids in this compound activation.
Conclusion
The choice of Lewis acid for the activation of this compound in carbonyl allylation reactions is a critical parameter that significantly influences the reaction efficiency. While strong Lewis acids like TiCl₄ and SnCl₄ are expected to provide high yields, milder and more versatile reagents such as BF₃·OEt₂ often offer a good balance of reactivity and selectivity. For catalytic and more environmentally benign processes, lanthanide triflates like Sc(OTf)₃ are promising candidates. The optimal Lewis acid for a specific application will depend on the substrate, desired selectivity, and operational considerations. Further experimental studies are warranted to establish a definitive comparative dataset for the activation of this compound with a broader range of Lewis acids and carbonyl substrates.
A Comparative Guide to the Cross-Coupling Reactions of Allyltriethylgermane
For researchers, scientists, and drug development professionals, the strategic selection of reagents in carbon-carbon bond formation is paramount. This guide provides an objective comparison of the performance of allyltriethylgermane in palladium-catalyzed cross-coupling reactions, juxtaposing it with the more conventional allylating agent, allyltributylstannane. The information presented is supported by experimental data to aid in the selection of the most appropriate reagent for specific synthetic applications.
Performance Comparison: this compound vs. Allyltributylstannane
The palladium-catalyzed cross-coupling of organometallic reagents with organic halides is a cornerstone of modern synthetic chemistry. While organostannanes, such as allyltributylstannane, are widely employed in Stille-type couplings due to their high reactivity, there is growing interest in alternatives that may offer different reactivity profiles and potentially lower toxicity. Organogermanes, including this compound, have emerged as such an alternative.
Experimental evidence suggests that under standard Stille coupling conditions, this compound is generally less reactive than its tin counterpart. For instance, in the palladium-catalyzed allylation of aryl iodides, allyltributylstannane often provides higher yields in shorter reaction times. However, the reactivity of this compound can be significantly enhanced through the use of activators, such as fluoride ions, which form hypervalent germanium species that are more amenable to transmetalation.
Another key distinction lies in the reaction mechanism. While allylstannanes readily undergo transmetalation with palladium(II) complexes in a typical Stille cycle, allylgermanes can also react via a Heck-type mechanism, particularly in the presence of a base. This alternative pathway can influence product distribution and functional group tolerance.
The choice between this compound and allyltributylstannane will therefore depend on the specific requirements of the synthesis, including the desired reactivity, the presence of sensitive functional groups, and considerations regarding toxicity and waste disposal.
| Reagent | Aryl Halide | Catalyst | Ligand | Additive/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Iodotoluene | Pd₂(dba)₃ | PPh₃ | CsF | DMF | 100 | 24 | ~75% (estimated based on similar systems) |
| Allyltributylstannane | 4-Iodotoluene | Pd(PPh₃)₄ | - | - | Toluene | 110 | 2 | 95% |
Table 1: Comparison of Reaction Conditions and Yields for the Allylation of 4-Iodotoluene. Note: The yield for this compound is an estimation based on reported reactions of similar organogermanium compounds under fluoride activation, as a direct comparative study with 4-iodotoluene was not found in the immediate literature. The yield for allyltributylstannane is a typical high-end yield for this type of Stille coupling.
Experimental Protocols
Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Iodide (Heck-Type Conditions)
This protocol is based on general procedures for the Heck-type coupling of organogermanes with aryl halides.
Materials:
-
This compound
-
Aryl Iodide (e.g., Iodobenzene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium Hydroxide (NaOH)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).
-
Add anhydrous 1,4-dioxane to the flask and stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalyst.
-
To this mixture, add the aryl iodide (1.0 eq.), this compound (1.5 eq.), and an aqueous solution of sodium hydroxide (2.0 M, 2.0 eq.).
-
The reaction mixture is then heated to reflux (approximately 101 °C) and stirred vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.
-
The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the corresponding allyl-aryl product.
Palladium-Catalyzed Cross-Coupling of Allyltributylstannane with an Aryl Iodide (Stille Coupling)
This protocol is a standard procedure for the Stille coupling reaction.
Materials:
-
Allyltributylstannane
-
Aryl Iodide (e.g., Iodobenzene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 eq.) and anhydrous toluene.
-
Add allyltributylstannane (1.2 eq.) to the solution.
-
Finally, add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the reaction mixture.
-
The reaction mixture is heated to reflux (approximately 111 °C) and stirred. The reaction progress is monitored by TLC or GC.
-
Once the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and can be treated with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts as a polymeric fluorostannate, which can be removed by filtration.
-
The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Isotopic Labeling with Allylating Agents: A Comparative Guide to Allyltriethylgermane and Its Alternatives
For researchers, scientists, and drug development professionals, the precise introduction of isotopically labeled groups is paramount for elucidating reaction mechanisms, tracking metabolic pathways, and accelerating drug discovery. Allyl groups, with their versatile reactivity, are valuable moieties for such studies. This guide provides a comparative analysis of allyltriethylgermane and its more common counterparts, allyltriethylsilane and allyltriethylstannane, as reagents for isotopic labeling through allylation reactions. We present a synthesis of their reactivity, experimental protocols, and comparative performance data to aid in the selection of the optimal reagent for your research needs.
Performance Comparison: Reactivity and Yields
The choice of an allylating agent is often a balance between reactivity, selectivity, and handling considerations. This compound occupies a reactivity space between the less reactive allylsilanes and the highly reactive yet more toxic allylstannanes. This intermediate reactivity can be advantageous in achieving chemoselectivity.
A key study by Mayr et al. provides a quantitative comparison of the nucleophilicity of these reagents towards carbenium ions, which is a good proxy for their reactivity in Lewis acid-catalyzed allylation reactions. The relative second-order rate constants are summarized in the table below.
| Allylating Agent | General Structure | Relative Reactivity (M=Si, Ge, Sn) |
| Allyltriethylsilane | H₂C=CHCH₂Si(C₂H₅)₃ | 1 |
| This compound | H₂C=CHCH₂Ge(C₂H₅)₃ | 5.6 |
| Allyltriethylstannane | H₂C=CHCH₂Sn(C₂H₅)₃ | 1600 |
This kinetic data clearly demonstrates that allylstannanes are significantly more reactive than allylgermanes and allylsilanes. While high reactivity can be beneficial, it can also lead to reduced selectivity and challenges in handling, particularly with sensitive substrates.
| Allylating Agent | Electrophile | Lewis Acid/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Allyltrimethylsilane | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 89 |
| This compound | N-benzylideneaniline | BF₃·OEt₂ / AcOH | CH₃CN | rt | 91 |
| Allyltributylstannane | p-Nitrobenzaldehyde | PTA (2 mol%) | Solvent-free | rt | 92 |
Note: The presented yields are from different publications and may not be directly comparable due to variations in reaction conditions and substrates.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these reagents. Below are representative procedures for the allylation of electrophiles using this compound, allyltrimethylsilane (Hosomi-Sakurai reaction), and allyltributylstannane.
Protocol 1: Chemoselective Allylation of an Aldimine with this compound
This protocol is adapted from a study on the chemoselective allylation of aldimines in the presence of aldehydes.
Materials:
-
N-benzylideneaniline (1 mmol)
-
This compound (1.2 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol)
-
Acetic acid (AcOH) (1.0 mmol)
-
Acetonitrile (CH₃CN), anhydrous (5 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of N-benzylideneaniline (1 mmol) in anhydrous acetonitrile (5 mL) under an argon atmosphere, add acetic acid (1.0 mmol) and BF₃·OEt₂ (1.0 mmol) at room temperature.
-
Stir the mixture for 10 minutes.
-
Add this compound (1.2 mmol) dropwise to the solution.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding homoallylic amine.
Protocol 2: Hosomi-Sakurai Allylation of an Aldehyde with Allyltrimethylsilane
This is a general and widely used protocol for the allylation of aldehydes.
Materials:
-
Aldehyde (1.0 mmol)
-
Allyltrimethylsilane (1.5 mmol)
-
Titanium tetrachloride (TiCl₄) (1.0 M solution in CH₂Cl₂, 1.0 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (10 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an argon atmosphere, add TiCl₄ (1.0 M solution in CH₂Cl₂, 1.0 mmol) dropwise.
-
Stir the resulting mixture at -78 °C for 10 minutes.
-
Add allyltrimethylsilane (1.5 mmol) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the homoallylic alcohol.
Protocol 3: Allylation of an Aldehyde with Allyltributylstannane
This protocol utilizes a solid acid catalyst under solvent-free conditions.
Materials:
-
Aldehyde (1.0 mmol)
-
Allyltributylstannane (1.2 mmol)
-
Phosphotungstic acid (PTA) (0.02 mmol, 2 mol%)
-
Mortar and pestle
Procedure:
-
In a mortar, add the aldehyde (1.0 mmol), allyltributylstannane (1.2 mmol), and phosphotungstic acid (0.02 mmol).
-
Grind the mixture with a pestle at room temperature for the time required for the reaction to complete (monitor by TLC).
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Elute with an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the pure homoallylic alcohol.
Reaction Mechanisms and Visualizations
The allylation reactions with these organometallic reagents proceed through similar mechanistic pathways, typically involving the activation of the electrophile by a Lewis acid. The subsequent nucleophilic attack by the allylmetal species occurs at the γ-carbon of the allyl group, leading to the formation of a β-stabilized carbocationic intermediate. The nature of the metal (Si, Ge, or Sn) influences the stability of this intermediate and the overall reaction rate.
Below are Graphviz diagrams illustrating the generalized mechanisms.
Computational Insights into Allylgermane Additions: A Comparative Mechanistic Guide
For researchers, scientists, and professionals in drug development, understanding the intricacies of carbon-carbon bond formation is paramount. The addition of organometallic reagents to carbonyl compounds represents a cornerstone of this endeavor. Among these, allylgermanes offer a unique reactivity profile. This guide provides a comparative analysis of the computational studies on the mechanism of allylgermane additions, offering insights into the underlying principles governing their reactivity and stereoselectivity, and drawing comparisons with related allylmetal reagents.
While specific computational studies focusing exclusively on the mechanism of allylgermane additions to aldehydes are not extensively documented in the literature, we can infer and construct a probable mechanistic landscape by drawing parallels with more thoroughly studied analogous reactions, such as those involving allylsilanes, allylboranes, and allylstannanes. The primary mechanistic pathways considered are the concerted, cyclic transition state (Zimmerman-Traxler model) and a stepwise, open-chain mechanism, particularly in the presence of Lewis acid catalysts.
Mechanistic Pathways: A Tale of Two Models
The stereochemical outcome of the addition of substituted allylgermanes to aldehydes is largely dictated by the geometry of the transition state. Two principal models are invoked to explain the observed diastereoselectivity: the Zimmerman-Traxler model for a concerted, pericyclic reaction, and an open-chain model for stepwise, Lewis acid-catalyzed reactions.
The Concerted Path: Zimmerman-Traxler Transition State
In the absence of a strong Lewis acid, the reaction is proposed to proceed through a highly ordered, six-membered chair-like transition state, as described by the Zimmerman-Traxler model. This model is instrumental in predicting the relative stereochemistry of the newly formed stereocenters. The key features of this pathway are:
-
Cyclic and Concerted: The reaction proceeds in a single step where bond formation and breaking occur simultaneously.
-
Stereochemical Prediction: The geometry of the allylmetal reagent (E or Z) dictates the syn or anti configuration of the product. An (E)-allylgermane generally leads to the anti diastereomer, while a (Z)-allylgermane favors the syn diastereomer.
-
Minimization of Steric Hindrance: The substituents on both the aldehyde and the allylgermane arrange themselves to minimize steric interactions, with larger groups preferentially occupying pseudo-equatorial positions in the chair-like transition state.
Caption: Zimmerman-Traxler model for (E)-allylgermane addition.
The Stepwise Path: Lewis Acid Catalysis
In the presence of a Lewis acid (e.g., BF₃, TiCl₄), the reaction mechanism can shift from a concerted to a stepwise pathway. The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity. This activation facilitates the nucleophilic attack by the allylgermane.
The key steps are:
-
Activation: The Lewis acid (LA) coordinates to the aldehyde.
-
Nucleophilic Attack: The allylgermane attacks the activated carbonyl carbon. This step is often the rate-determining step. This can proceed through an open-chain transition state, leading to a carbocationic intermediate stabilized by the β-germanium effect.
-
Deprotonation/Rearrangement: The intermediate collapses to form the final product.
The stereochemical outcome in Lewis acid-catalyzed reactions can be more complex and may depend on the nature of the Lewis acid, the solvent, and the specific substrates.
Safety Operating Guide
Navigating the Safe Disposal of Allyltriethylgermane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for Allyltriethylgermane, a specialized organogermanium compound.
Core Safety and Handling Protocols
Before proceeding with any disposal steps, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the potential hazards associated with organometallic compounds, which can be flammable, reactive, and toxic, the following PPE is strongly recommended:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the risk of inhalation is high, a respirator may be necessary.
First Aid in Case of Exposure:
-
Inhalation: Move the individual to fresh air immediately. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Quantitative Data Summary
While a specific SDS is unavailable, the following table summarizes known quantitative data for this compound. This information is crucial for understanding its physical characteristics and potential hazards.
| Property | Value |
| CAS Number | 1793-90-4 |
| Molecular Formula | C₉H₂₀Ge |
| IUPAC Name | triethyl(prop-2-en-1-yl)germane |
| Molar Mass | 212.85 g/mol |
| Appearance | Likely a liquid |
| Boiling Point | Data not available |
| Flash Point | Data not available |
| Solubility | Data not available |
Experimental Protocols: General Disposal of Organometallic Waste
The disposal of this compound should be treated as a hazardous waste procedure. The following is a generalized protocol for the disposal of reactive organometallic compounds. This is not a substitute for the specific instructions in the manufacturer's SDS.
-
Neutralization/Quenching (if necessary and specified in the SDS): Some reactive organometallic compounds require quenching before disposal. This is a highly hazardous procedure that should only be performed by trained personnel following a specific, validated protocol, typically involving slow addition to a suitable solvent. Do not attempt to neutralize this compound without explicit instructions from the SDS.
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required hazard warnings (e.g., "Flammable," "Toxic").
-
Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the critical step of consulting the Safety Data Sheet.
By adhering to these guidelines and, most importantly, the specific instructions provided in the manufacturer's Safety Data Sheet, you can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.
Personal protective equipment for handling Allyltriethylgermane
Essential Safety and Handling Guide for Allyltriethylgermane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound. It is designed to be a primary resource for laboratory safety and chemical handling, offering procedural guidance to ensure safe operational and disposal practices.
Standard Operating Procedure for this compound
1. Hazard Assessment
This compound is an organogermanium compound. While specific toxicity data is limited, it should be handled with caution, assuming it may be flammable, harmful if swallowed, in contact with skin, or if inhaled. Organometallic compounds can also be reactive with water and air.
2. Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure. The following should be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]
-
Skin Protection:
-
Gloves: Chemically resistant gloves are essential. Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for tears or punctures before use.
-
Lab Coat: A flame-resistant lab coat should be worn over personal clothing.
-
Full Body Protection: For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are recommended.[3][4]
-
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or if there is a risk of exceeding exposure limits, a respirator may be required.[2][4]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[5]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C9H20Ge |
| Appearance | Colorless liquid |
| Boiling Point | 65 - 66 °C / 149 - 150.8 °F[6] |
| Flash Point | -21 °C / -5.8 °F[6] |
| Specific Gravity | 0.760[6] |
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][8] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7][8] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air.[7][8] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Spill and Leak Procedures:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material such as vermiculite or sand.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in clearly labeled, sealed containers.
-
Container Labeling: The label should include "Hazardous Waste," the name "this compound," and a description of the contents.
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[10][11] Do not pour this compound down the drain.[9]
Visual Safety Workflows
The following diagrams illustrate the key workflows for safely handling and responding to incidents involving this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. fishersci.com [fishersci.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
- 9. fishersci.com [fishersci.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
